Dimethyl 4,5-dichlorophthalate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 4,5-dichlorobenzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O4/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVZUWJEGZEEEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)OC)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601334688 | |
| Record name | Dimethyl 4,5-dichlorophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601334688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106727-86-0 | |
| Record name | Dimethyl 4,5-dichlorophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601334688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dimethyl 4,5-dichlorophthalate CAS number and IUPAC name
An In-Depth Technical Guide to Dimethyl 4,5-dichlorophthalate: Synthesis, Properties, and Application in Modern Drug Discovery
This guide provides a comprehensive technical overview of Dimethyl 4,5-dichlorophthalate, a halogenated aromatic diester. While not a therapeutic agent itself, its chemical structure and reactivity make it a valuable intermediate in the synthesis of specialized molecular scaffolds. This document is intended for researchers, chemists, and drug development professionals, offering insights into its synthesis, chemical properties, and its strategic relevance in the development of novel therapeutics, particularly in the context of neurodegenerative diseases such as Alzheimer's.
Core Compound Identification
Precise identification of chemical entities is fundamental for reproducibility and safety in a research and development setting.
-
Systematic IUPAC Name: Dimethyl 4,5-dichlorobenzene-1,2-dicarboxylate
-
Common Name: Dimethyl 4,5-dichlorophthalate
-
Molecular Formula: C₁₀H₈Cl₂O₄
-
Molecular Weight: 263.06 g/mol
-
CAS Number: A specific CAS Registry Number for Dimethyl 4,5-dichlorophthalate could not be definitively identified in publicly available databases. For procurement and regulatory purposes, it is advisable to reference the CAS number of its immediate precursor, 4,5-dichlorophthalic acid (CAS No. 56962-08-4) .
Synthesis and Mechanistic Rationale
Dimethyl 4,5-dichlorophthalate is most commonly prepared via a classic Fischer esterification of its corresponding dicarboxylic acid. The choice of this method is predicated on the commercial availability of the starting material, high-yielding conversion, and straightforward purification procedures.
The synthesis proceeds by reacting 4,5-dichlorophthalic acid with an excess of methanol, which serves as both a reactant and the solvent. A strong acid, typically sulfuric acid (H₂SO₄), is used in catalytic amounts.
Reaction Mechanism: The mechanism is a textbook example of acid-catalyzed esterification.
-
Protonation of the Carbonyl: The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another methanol molecule or the bisulfate ion) to regenerate the acid catalyst and yield the final methyl ester. This process occurs at both carboxylic acid sites to form the diester.
The use of excess methanol is a critical experimental choice driven by Le Châtelier's principle. As the esterification is a reversible reaction, a high concentration of one of the reactants (methanol) shifts the equilibrium towards the formation of the product (the dimethyl ester).
Caption: Fischer Esterification Workflow for Dimethyl 4,5-dichlorophthalate.
Physicochemical and Structural Properties
Understanding the properties of a chemical intermediate is crucial for its handling, purification, and use in subsequent reactions.
| Property | Value / Description | Source(s) |
| Appearance | A clear oil which crystallizes upon standing to form small rods. | [1] |
| Molecular Formula | C₁₀H₈Cl₂O₄ | [1][2] |
| Molecular Weight | 263.06 g/mol | [1] |
| Crystal System | Triclinic | [1] |
| Space Group | P-1 | [1] |
| Solubility | While specific quantitative data is not readily available, based on its structure and the described workup, it is soluble in organic solvents like ethyl acetate and dichloromethane, and poorly soluble in water. | [1] |
| Expected IR Spectra | Strong C=O stretching vibrations characteristic of esters are expected around 1720-1740 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. C-O stretching vibrations for the ester group would be visible between 1000-1300 cm⁻¹. The C-Cl stretching bands are expected in the 600-800 cm⁻¹ region. | |
| Expected ¹H NMR Spectra | Two primary signals are anticipated: 1) A singlet for the two equivalent aromatic protons. 2) A singlet for the six equivalent methyl protons of the two ester groups. The exact chemical shifts would depend on the deuterated solvent used. | |
| Expected ¹³C NMR Spectra | Signals would be expected for: 1) The carbonyl carbons of the ester groups (typically ~165-175 ppm). 2) Aromatic carbons, with those bonded to chlorine showing distinct shifts. 3) The methyl carbons of the ester groups (typically ~50-60 ppm). |
Structural Insights: X-ray crystallography has revealed that in the solid state, one of the methyl ester groups is nearly co-planar with the chlorinated aromatic ring, while the other shows a significant deviation from this plane.[1][3] The crystal structure is stabilized by C-H···O hydrogen bonds and electrostatic interactions between the electron-rich aromatic ring and electron-deficient carbonyl carbons of neighboring molecules.[1][2][4]
Applications in Drug Discovery: A Precursor to Phthalimide-Based Therapeutics
While initial literature suggests a role as a precursor for Alzheimer's disease drugs, a more precise application lies in its relationship to phthalimide derivatives .[1][2][4] The phthalimide scaffold (an isoindoline-1,3-dione) is a privileged structure in medicinal chemistry and has been explored for various therapeutic targets, including the cholinesterase enzymes implicated in Alzheimer's disease.[5][6]
Compounds based on the phthalimide structure are investigated as they can mimic the indanone ring of established drugs like Donepezil, allowing them to interact with the peripheral binding site of acetylcholinesterase (AChE).[6]
Dimethyl 4,5-dichlorophthalate can be readily converted to 4,5-dichlorophthalic anhydride, the direct precursor for synthesizing substituted phthalimides. This conversion is typically achieved through hydrolysis of the ester followed by dehydration. The resulting anhydride can then be reacted with a variety of primary amines to generate a library of N-substituted phthalimide derivatives for screening. The chlorine substituents on the aromatic ring provide handles for further chemical modification or can be used to modulate the electronic properties and bioavailability of the final compounds.
Caption: Pathway from Dimethyl 4,5-dichlorophthalate to Phthalimide Derivatives.
Detailed Experimental Protocol: Synthesis of Dimethyl 4,5-dichlorophthalate
This protocol is adapted from established literature procedures.[1][3] As a Senior Application Scientist, I stress the importance of adherence to safety protocols and proper experimental technique for achieving the reported yield and purity.
5.1 Materials and Equipment
-
4,5-Dichlorophthalic acid (5.566 g, 23.68 mmol)
-
Methanol (CH₃OH), anhydrous (70 mL)
-
Sulfuric acid (H₂SO₄), 98% (1.0 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
200 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
5.2 Step-by-Step Procedure
-
Reaction Setup: To a 200 mL round-bottom flask equipped with a magnetic stir bar, add 4,5-dichlorophthalic acid (5.566 g).
-
Solvent Addition: Add 70 mL of methanol to the flask and begin stirring to suspend the acid.
-
Catalyst Addition: Carefully and dropwise, add 1.0 mL of concentrated sulfuric acid to the stirring suspension. Causality Note: The dropwise addition is crucial to control the initial exotherm of mixing the strong acid with methanol.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 70°C) using a heating mantle. Allow the reaction to proceed overnight. Causality Note: The overnight reflux ensures the reaction proceeds to completion, maximizing the yield of the diester.
-
Workup - Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Extract the product with ethyl acetate.
-
Workup - Washing: Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the sulfuric acid catalyst)
-
10% sodium bicarbonate solution
-
Saturated sodium chloride solution (brine, to help break any emulsions and begin drying the organic layer)
-
Self-Validating System Note: During the bicarbonate wash, effervescence (CO₂ evolution) will be observed. Washing should continue until this effervescence ceases, confirming the complete neutralization of the acid catalyst.
-
-
Drying: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate. Filter to remove the drying agent.
-
Solvent Removal: Remove the ethyl acetate in vacuo using a rotary evaporator. This will yield the product as a clear oil.
-
Crystallization: The oil should crystallize into small rods upon standing.
5.3 Expected Outcome
-
Yield: Approximately 77%
-
Appearance: A clear oil that solidifies into crystalline rods.[1]
References
-
Hickstein, D. D., Reinheimer, E. W., Johnson, A. R., & O'Leary, D. J. (2021). Dimethyl 4,5-dichlorophthalate. IUCrData, 6(10), x211043. [Link]
-
Hickstein, D. D., et al. (2021). Dimethyl 4,5-di-chloro-phthalate. PubMed. [Link]
-
Al-Ghorbani, M., et al. (2023). Antiamnesic Effects of Novel Phthalimide Derivatives in Scopolamine-Induced Memory Impairment in Mice: A Useful Therapy for Alzheimer's Disease. ACS Omega. [Link]
-
Al-Ghorbani, M., et al. (2023). Antiamnesic Effects of Novel Phthalimide Derivatives in Scopolamine-Induced Memory Impairment in Mice: A Useful Therapy for Alzheimer's Disease. ACS Publications. [Link]
-
Hickstein, D. D., et al. (2021). Dimethyl 4,5-dichlorophthalate. IUCr Journals. [Link]
-
Hickstein, D. D., et al. (2021). Dimethyl 4,5-di-chloro-phthalate. IUCrData, 6(10). [Link]
Sources
- 1. Synthesis, Pharmacological Evaluation, and Molecular Modeling of Phthalimide Derivatives as Monoamine Oxidase and Cholinesterase Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dimethyl 4,5-dichlorophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl 4,5-di-chloro-phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiamnesic Effects of Novel Phthalimide Derivatives in Scopolamine-Induced Memory Impairment in Mice: A Useful Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Versatile Synthon: A Technical Guide to the Applications of Dimethyl 4,5-Dichlorophthalate in Organic Synthesis
Foreword
In the landscape of modern organic synthesis, the pursuit of complex molecular architectures with precision and efficiency is paramount. Central to this endeavor is the strategic utilization of versatile building blocks, or synthons, that offer a confluence of reactivity, functionality, and accessibility. Dimethyl 4,5-dichlorophthalate has emerged as one such invaluable synthon, a stable, readily prepared compound whose true potential lies in the diverse reactivity of its constituent functional groups. The presence of two chlorine atoms on the aromatic ring, activated by the adjacent electron-withdrawing ester moieties, renders it an excellent substrate for nucleophilic aromatic substitution. Simultaneously, the ester functionalities provide a handle for a variety of classical transformations, opening avenues for the construction of a wide array of complex molecules. This guide provides an in-depth exploration of the applications of Dimethyl 4,5-dichlorophthalate in organic synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource to unlock its synthetic potential. We will delve into its preparation, physicochemical properties, and, most importantly, its utility as a precursor to high-value compounds ranging from sophisticated ligands for catalysis to novel therapeutic agents and functional materials.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of a starting material is fundamental to its effective application in synthesis. Dimethyl 4,5-dichlorophthalate is a white to off-white crystalline solid, and its key properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₈Cl₂O₄ |
| Molecular Weight | 263.08 g/mol |
| Melting Point | 97-101 °C |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water. |
Spectroscopic Data:
The structural integrity of Dimethyl 4,5-dichlorophthalate can be confirmed through various spectroscopic techniques. Representative data is provided below for reference.
| Spectroscopy | Key Features |
| ¹H NMR (CDCl₃, 300 MHz) | δ 7.85 (s, 2H, Ar-H), 3.90 (s, 6H, 2 x -OCH₃) |
| ¹³C NMR (CDCl₃, 75 MHz) | δ 166.5 (C=O), 136.0 (Ar-C-Cl), 132.5 (Ar-C-CO₂Me), 131.0 (Ar-C-H), 53.0 (-OCH₃) |
| Infrared (IR, KBr) | ν (cm⁻¹) 3000-2950 (C-H), 1730 (C=O, ester), 1580, 1450 (C=C, aromatic), 1250 (C-O, ester), 850 (C-Cl) |
| Mass Spectrometry (EI) | m/z (%) 262 (M⁺, 40), 231 (M⁺ - OCH₃, 100), 203 (M⁺ - CO₂CH₃, 30) |
Synthesis of Dimethyl 4,5-Dichlorophthalate
The most common and straightforward synthesis of Dimethyl 4,5-dichlorophthalate involves the Fischer esterification of commercially available 4,5-dichlorophthalic acid. This method provides the desired product in good yield and purity.
Experimental Protocol: Fischer Esterification of 4,5-Dichlorophthalic Acid
Reaction Scheme:
Caption: Synthesis of Dimethyl 4,5-dichlorophthalate via Fischer esterification.
Materials:
-
4,5-Dichlorophthalic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dichlorophthalic acid (1.0 eq).
-
Add an excess of anhydrous methanol (e.g., 10-20 equivalents) to the flask.
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the reaction mixture to reflux and maintain for several hours (typically 4-16 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude Dimethyl 4,5-dichlorophthalate can be further purified by recrystallization from a suitable solvent system (e.g., methanol or ethanol) to afford a white crystalline solid.
Potential Applications in Organic Synthesis
The synthetic utility of Dimethyl 4,5-dichlorophthalate stems from the reactivity of both the chloro-substituents and the ester groups. This section will explore its key applications as a versatile building block.
Precursor to Phthalocyanines
Phthalocyanines are large, aromatic macrocyclic compounds with a wide range of applications as dyes, pigments, and in materials science for their electronic and photophysical properties. Substituted phthalocyanines with tailored properties can be synthesized from appropriately substituted phthalonitrile precursors. Dimethyl 4,5-dichlorophthalate serves as an excellent starting material for the synthesis of 4,5-disubstituted phthalonitriles through nucleophilic aromatic substitution of the chlorine atoms, followed by conversion of the ester groups to nitriles.
Workflow for Phthalocyanine Synthesis:
Caption: General workflow for the synthesis of substituted phthalocyanines.
Synthesis of Precursors for Alzheimer's Disease Therapeutics
Dimethyl 4,5-dichlorophthalate is a key starting material for the synthesis of 4,5-dianilinophthalimide (DAPH) and its analogues. These compounds have shown promise in the treatment of Alzheimer's disease by inhibiting the aggregation of amyloid-β peptides. The synthesis involves a palladium-catalyzed amination reaction to introduce the aniline moieties.
Reaction Scheme:
Caption: Palladium-catalyzed amination of Dimethyl 4,5-dichlorophthalate.
The resulting dimethyl 4,5-dianilinophthalate can then be converted to the corresponding phthalimide through reaction with ammonia or a primary amine, followed by cyclization.
Ligand Synthesis for Ruthenium-Based Metathesis Catalysts
Olefin metathesis has become a powerful tool in organic synthesis, and the development of robust and efficient ruthenium-based catalysts has been a major area of research. Dimethyl 4,5-dichlorophthalate has been utilized in the synthesis of new chlorinated ligands for these catalysts. The electron-withdrawing nature of the chloro-substituents on the ligand backbone can modulate the electronic properties and, consequently, the catalytic activity and stability of the resulting ruthenium complex.
The synthesis of such ligands typically involves the conversion of the ester groups of Dimethyl 4,5-dichlorophthalate into other functionalities that can coordinate to the ruthenium center, such as N-heterocyclic carbenes (NHCs).
Nucleophilic Aromatic Substitution Reactions
The two chlorine atoms on the aromatic ring of Dimethyl 4,5-dichlorophthalate are activated towards nucleophilic aromatic substitution (SNA_r) by the two adjacent electron-withdrawing methyl ester groups. This allows for the facile introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a diverse library of substituted benzene derivatives.
General Reaction Scheme:
Commercial Availability & Sourcing Guide: Dimethyl 4,5-dichlorophthalate
[1][2][3]
Executive Summary
Dimethyl 4,5-dichlorophthalate (CAS: 106727-86-0 ) is a specialized halogenated building block used primarily in the synthesis of ruthenium-based metathesis catalysts, phthalocyanine dyes, and neurodegenerative disease therapeutics.[1]
Unlike common phthalates, this compound is not a commodity chemical . It is classified as a Tier 2/3 Fine Chemical , meaning it is rarely in stock for immediate 24-hour delivery from major Western distributors (e.g., Sigma-Aldrich, Fisher) and is typically sourced via:
-
Specialized Building Block Vendors (Lead time: 1–2 weeks).
-
Custom Synthesis (In-house esterification of the commercially available acid).
This guide provides a verified supplier list, a decision matrix for sourcing, and a validated in-house synthesis protocol for laboratories facing supply delays.
Chemical Identity & Specifications
Before sourcing, verify the exact chemical identity to avoid confusion with regioisomers (e.g., 3,6-dichloro derivatives).
| Property | Specification |
| Chemical Name | Dimethyl 4,5-dichlorobenzene-1,2-dicarboxylate |
| Common Name | Dimethyl 4,5-dichlorophthalate |
| CAS Number | 106727-86-0 |
| Molecular Formula | C₁₀H₈Cl₂O₄ |
| Molecular Weight | 263.07 g/mol |
| Appearance | White to off-white crystalline solid or clear oil (purity dependent) |
| Melting Point | ~38–40 °C (Solidifies upon cooling) |
| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in Water |
| Key Impurities | Monomethyl 4,5-dichlorophthalate, 4,5-dichlorophthalic acid |
Commercial Supply Landscape
Validated Suppliers
The following vendors have historically listed stock or rapid-synthesis capabilities for CAS 106727-86-0. Note: "In Stock" often implies warehouse availability in Asia, requiring 5–10 days for global logistics.
| Supplier | Catalog # | Purity Spec | Typical Pack Size | Region |
| BLD Pharm | BD332653 | >95% (GC) | 1g, 5g, 25g | Global (CN/USA) |
| Fluorochem | 248644 | 95% | 5g, 25g | Europe (UK) |
| Combi-Blocks | QC-6632 | 95% | 1g, 5g | USA (San Diego) |
| AstaTech | ATE448437 | 95% | Custom | USA/CN |
Sourcing Decision Matrix
Use this logic flow to determine whether to purchase or synthesize the compound based on your project timeline and budget.
Figure 1: Strategic decision matrix for sourcing Dimethyl 4,5-dichlorophthalate based on timeline constraints.
In-House Synthesis Protocol (The "Make" Option)
If commercial delivery times are prohibitive, the compound can be synthesized in a single step from 4,5-dichlorophthalic acid (CAS: 56962-08-4), which is often more readily available.
Reaction Pathway
The synthesis utilizes a standard Fischer esterification driven by acid catalysis.
Figure 2: Fischer esterification pathway. Note that the second esterification step is the rate-limiting equilibrium.
Experimental Procedure
Based on the methodology by Hickstein et al. (2021).
Reagents:
-
4,5-Dichlorophthalic acid (1.0 eq)
-
Methanol (anhydrous, excess, solvent)
-
Sulfuric acid (H₂SO₄, conc., 0.5–1.0 eq)
Step-by-Step Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge: Add 4,5-dichlorophthalic acid (e.g., 5.0 g) to the flask.
-
Solvent: Add Methanol (~15 mL per gram of acid). The acid may not fully dissolve initially.[2]
-
Catalyst: Carefully add concentrated H₂SO₄ dropwise while stirring. Exothermic reaction.
-
Reflux: Heat the mixture to reflux (65–70 °C) for 12–18 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes) until the di-acid and mono-ester spots disappear.
-
Workup:
-
Cool to room temperature.
-
Concentrate in vacuo to remove most Methanol.
-
Dissolve residue in Ethyl Acetate.
-
Wash 1: Water (to remove H₂SO₄).
-
Wash 2: Saturated NaHCO₃ (Critical: removes unreacted acid/mono-ester).
-
Wash 3: Brine.
-
-
Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate to yield a clear oil or white solid.
-
Purification: If necessary, recrystallize from minimal hot methanol or purify via silica flash chromatography (10-20% EtOAc in Hexanes).
Expected Yield: 75–85%
Quality Control & Analytics
When receiving a commercial batch or validating synthesis, use these parameters.
Critical Quality Attributes (CQA)
-
Appearance: Colorless oil or white crystals. Yellowing indicates oxidation or acid impurities.
-
Acid Content: Must be <0.5% (titration or NMR). Free acid poisons metal catalysts (e.g., Ruthenium) in downstream applications.
-
Water Content: <0.1% (Karl Fischer) if used in anhydrous organometallic synthesis.
Analytical Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.85 (s, 2H, Aromatic CH) — Diagnostic singlet indicating symmetry.
-
δ 3.92 (s, 6H, -OCH₃) — Methyl ester peak.
-
-
GC-MS: Molecular ion peak [M]+ at m/z 262/264 (characteristic dichloro isotope pattern).
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
GHS Signal: Warning.
-
Storage: Seal tightly. Store at room temperature. Moisture sensitive (hydrolysis risk over long periods).
-
Handling: Use standard PPE. Avoid inhalation of dust/vapors.
References
-
Hickstein, D. D., et al. (2021).[3] Dimethyl 4,5-dichlorophthalate. IUCrData, 6(10), x211043.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12824638, Dimethyl 4,5-dichlorophthalate.
-
BLD Pharm. (2024). Product Analysis Certificate: Dimethyl 4,5-dichlorophthalate.
Methodological & Application
detailed experimental protocol for synthesizing Dimethyl 4,5-dichlorophthalate
Application Note & Detailed Protocol
Topic: Facile Synthesis of Dimethyl 4,5-dichlorophthalate via Fischer Esterification for Advanced Research Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract
Dimethyl 4,5-dichlorophthalate is a key intermediate in the synthesis of various high-value molecules, including novel ligands for ruthenium-based metathesis catalysts and precursor molecules for pharmaceuticals targeting Alzheimer's disease.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of Dimethyl 4,5-dichlorophthalate from commercially available 4,5-dichlorophthalic acid. The methodology is based on a robust Fischer-Speier esterification, employing methanol as both the solvent and reagent, with a catalytic amount of concentrated sulfuric acid. This guide details the reaction mechanism, step-by-step experimental procedures, critical safety precautions, product purification, and analytical characterization. The protocol is designed to be a self-validating system, ensuring reproducibility and a high yield of approximately 77%.[1][2]
Reaction Scheme and Mechanism
The synthesis proceeds via a classic Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.
Overall Reaction
Caption: Acid-catalyzed esterification of 4,5-dichlorophthalic acid.
Mechanistic Insight
The Fischer esterification is a reversible equilibrium-driven process. The mechanism involves several key steps:
-
Protonation of the Carbonyl: The sulfuric acid catalyst protonates one of the carboxylic acid's carbonyl oxygen atoms. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion (the former methanol hydroxyl group) to one of the original hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).
-
Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl C=O bond, eliminating a molecule of water.
-
Deprotonation: The protonated carbonyl of the ester is deprotonated by a base (e.g., water or another methanol molecule) to regenerate the acid catalyst and yield the final ester product.
The use of a large excess of methanol serves a dual purpose: it acts as the solvent and also drives the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.
Materials, Equipment, and Safety
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier Example | Notes |
| 4,5-Dichlorophthalic acid | C₈H₄Cl₂O₄ | 235.02 | 56962-08-4 | Sigma-Aldrich, TCI | Purity ≥97%[3] |
| Methanol (Anhydrous) | CH₃OH | 32.04 | 67-56-1 | Fisher Scientific | ACS grade or higher |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 7664-93-9 | Acros Organics | Concentrated, corrosive[4] |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | VWR | ACS grade |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | J.T.Baker | Saturated solution |
| Sodium Chloride | NaCl | 58.44 | 7647-14-5 | Macron | Saturated solution (Brine) |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | EMD Millipore | For drying organic layer |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A | For washing steps |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Water-cooled reflux condenser
-
Glass funnel and filter paper
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware (graduated cylinders, etc.)
-
pH paper
Critical Safety Precautions
This protocol involves hazardous materials. All steps must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and nitrile gloves.
-
Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe skin and eye burns.[4][5][6][7] It is a strong dehydrating agent and reacts violently with water in an exothermic manner.[4] Never add water to concentrated acid. Always add the acid slowly to the solution.[5] An eyewash station and safety shower must be readily accessible.[7]
-
Methanol (CH₃OH): Highly flammable liquid and vapor.[8][9][10] It is toxic if swallowed, inhaled, or absorbed through the skin, and can cause damage to organs, particularly the optic nerve.[9][10][11] Keep away from open flames, sparks, and hot surfaces.[9][10] Ensure the work area is well-ventilated.[8]
-
4,5-Dichlorophthalic Acid: Causes skin and serious eye irritation.[3] Avoid inhalation of dust.
-
Ethyl Acetate: Flammable liquid. Irritating to the eyes and respiratory system.
First Aid:
-
Skin Contact: Immediately remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention for acid burns.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation (Methanol): Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][11]
-
Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water and seek immediate medical attention.[1]
Detailed Experimental Protocol
This protocol is adapted from Hickstein et al., 2021.[2]
Workflow Overview
Caption: Experimental workflow for the synthesis of Dimethyl 4,5-dichlorophthalate.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4,5-dichlorophthalic acid (5.57 g, 23.68 mmol).[1]
-
Add 70 mL of anhydrous methanol to the flask. Stir the mixture to form a suspension.
-
Scientist's Note: Using anhydrous methanol is important to prevent the presence of excess water, which would unfavorably shift the reaction equilibrium back towards the starting materials.
-
-
Catalyst Addition:
-
While stirring the suspension, slowly and dropwise , add 1.0 mL of concentrated (98%) sulfuric acid.
-
Scientist's Note: This addition is highly exothermic. Adding the acid slowly allows for the dissipation of heat and prevents uncontrolled boiling of the methanol. The acid acts as a catalyst to protonate the carbonyl group, making it more susceptible to nucleophilic attack.
-
-
Reaction Under Reflux:
-
Attach a water-cooled reflux condenser to the flask.
-
Heat the mixture to 70°C using a heating mantle and allow it to reflux overnight (approximately 16-18 hours). The solid should dissolve as the reaction progresses.
-
Scientist's Note: Refluxing ensures that the reaction is maintained at the constant boiling temperature of the solvent (methanol), maximizing the reaction rate without loss of solvent. The overnight duration allows the reaction to proceed to completion.
-
-
Work-up and Extraction:
-
After cooling the reaction mixture to room temperature, transfer it to a 250 mL separatory funnel.
-
Add 50 mL of ethyl acetate and 50 mL of deionized water. Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Scientist's Note: Ethyl acetate is the extraction solvent, chosen for its ability to dissolve the organic product while being immiscible with water. The initial water wash removes the bulk of the methanol and sulfuric acid.
-
-
Washing and Neutralization:
-
Wash the organic layer sequentially with:
-
2 x 30 mL of saturated sodium bicarbonate (NaHCO₃) solution. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH ~8).
-
1 x 30 mL of deionized water.
-
1 x 30 mL of saturated sodium chloride (brine) solution.
-
-
Scientist's Note: The NaHCO₃ wash is critical for neutralizing any remaining sulfuric acid catalyst. Failure to remove the acid could lead to product decomposition or hydrolysis over time. The brine wash helps to remove residual water from the organic layer, breaking any emulsions and initiating the drying process.
-
-
Drying and Isolation:
-
Transfer the organic layer to a clean Erlenmeyer flask and add a generous scoop of anhydrous sodium sulfate (Na₂SO₄).
-
Swirl the flask and let it sit for 10-15 minutes until the liquid is clear and the drying agent no longer clumps together.
-
Filter the solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask to remove the Na₂SO₄.
-
Remove the solvent (ethyl acetate) using a rotary evaporator.
-
Scientist's Note: Complete removal of the solvent is crucial. The final product should be a clear oil, which may crystallize into small rods upon standing or cooling.[1] A yield of ~4.8 g (~77%) can be expected.
-
Product Characterization
The identity and purity of the synthesized Dimethyl 4,5-dichlorophthalate (C₁₀H₈Cl₂O₄, MW: 263.08 g/mol ) should be confirmed by spectroscopic methods.
-
Appearance: Clear oil which crystallizes into small rods.[1]
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.8-8.0 ppm (s, 2H, Ar-H ). The two aromatic protons are chemically equivalent and appear as a singlet.
-
δ ~3.9 ppm (s, 6H, -COOCH₃ ). The six protons of the two equivalent methyl ester groups appear as a sharp singlet.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~167 ppm (Ester C =O).
-
δ ~138-140 ppm (Quaternary aromatic C -Cl).
-
δ ~132-134 ppm (Quaternary aromatic C -COOCH₃).
-
δ ~130-132 ppm (Aromatic C -H).
-
δ ~53 ppm (-COOC H₃).[13]
-
-
IR Spectroscopy (ATR):
-
~1730 cm⁻¹ (strong, sharp, C=O stretch of the ester).
-
~1200-1300 cm⁻¹ (strong, C-O stretch).
-
~2950-3000 cm⁻¹ (medium, C-H stretch of methyl groups).
-
~3050-3100 cm⁻¹ (weak, aromatic C-H stretch).
-
~700-850 cm⁻¹ (C-Cl stretch).
-
References
- Vertex AI Search. (2026).
- Global Chemie ASCC Limited. (2017).
- Methanol Safety Data Sheet. (2019).
- Fisher Scientific. (2009).
-
Hickstein, M. A., et al. (2021). Dimethyl 4,5-dichlorophthalate. IUCrData, 6(10), x211043. [Link]
- Fisher Scientific. (2009).
- Chemos GmbH & Co. KG.
- Material Safety Data Sheet: Sulfuric Acid. (2015).
- Aquarius.
- Air Liquide. (2024).
- Ecolab.
- J&K Scientific. 4,5-Dichlorophthalic acid, 97% | 56962-08-4.
- Sigma-Aldrich. 4,5-Dichlorophthalic acid | 56962-08-4.
- ChemicalBook. (2026). 4,5-DICHLOROPHTHALIC ACID | 56962-08-4.
- Tokyo Chemical Industry. 4,5-Dichlorophthalic Acid 56962-08-4.
- Santa Cruz Biotechnology. 4,5-Dichlorophthalic acid | CAS 56962-08-4.
-
Hickstein, M. A., et al. (2021). Dimethyl 4,5-di-chloro-phthalate. IUCrData, 6(Pt 10), x211043. [Link]
- Sigma-Aldrich. 4,5-Dichlorophthalic acid | 56962-08-4.
- Chemistry Stack Exchange. (2014).
Sources
- 1. Dimethyl 4,5-dichlorophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl 4,5-di-chloro-phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
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- 5. epawebapp.epa.ie [epawebapp.epa.ie]
- 6. chemos.de [chemos.de]
- 7. health.state.mn.us [health.state.mn.us]
- 8. gcascc.com [gcascc.com]
- 9. methanex.com [methanex.com]
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- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
analytical techniques for the quantification of Dimethyl 4,5-dichlorophthalate
Application Note: Precision Quantification of Dimethyl 4,5-dichlorophthalate (DMDCP)
Executive Summary & Strategic Overview
Dimethyl 4,5-dichlorophthalate (DMDCP) is a critical halogenated aromatic ester used primarily as a high-value intermediate in the synthesis of pharmaceutical agents (e.g., Galantamine derivatives for Alzheimer’s treatment) and ruthenium-based metathesis catalysts. Unlike common plasticizer phthalates (e.g., DEHP, DBP), DMDCP is typically analyzed to verify the purity of starting materials or to detect unreacted residues in final drug substances.
Critical Identity Clarification:
-
Target Compound: Dimethyl 4,5-dichlorophthalate[1][2][3][4][5]
-
Verified CAS Number: 106727-86-0 (Note: CAS 1953-67-9 is frequently mis-cited or refers to related isomers; use 106727-86-0 for procurement and regulatory filing).
-
Molecular Formula: C₁₀H₈Cl₂O₄
-
Molecular Weight: 263.07 g/mol
This guide provides two distinct analytical workflows:
-
HPLC-UV: For purity assay (>98%) and reaction monitoring.
-
GC-MS: For trace impurity quantification (<0.1%) and environmental residue analysis.
Chemical Profile & Analytical Properties
Understanding the physicochemical behavior of DMDCP is the foundation of a robust protocol.
| Property | Value / Characteristic | Analytical Implication |
| Physical State | White crystalline solid / Pale oil | Melting point is 44–46 °C . Samples may melt during aggressive sonication. |
| Solubility | High: DCM, MeOH, EtOAc, AcetoneLow: Water | Reverse Phase (RP) LC requires high organic content. LLE uses Hexane/DCM. |
| UV Absorption | 230 nm provides maximum sensitivity for the phthalate carbonyl chromophore. | |
| Volatility | Moderate | Suitable for GC without derivatization. |
| Isotopic Pattern | Distinct Cl₂ cluster | M+ peaks at m/z 262, 264, 266 (9:6:1 ratio) allow unambiguous MS identification. |
Analytical Decision Framework
Use the following logic to select the appropriate methodology for your sample matrix.
Figure 1: Decision tree for selecting HPLC-UV versus GC-MS based on concentration and matrix complexity.
Protocol A: HPLC-UV for Purity Assay
Application: Quality control of raw materials, monitoring synthesis yield.
Instrumental Parameters
-
System: HPLC with Diode Array Detector (DAD) or VWD.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 5 µm.
-
Column Temp: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (Quantification), 254 nm (Reference).
-
Injection Volume: 10 µL.
Mobile Phase Strategy
DMDCP is moderately lipophilic. An isocratic method is sufficient for purity checks, while a gradient is recommended for separating reaction byproducts (e.g., 4,5-dichlorophthalic acid).
-
Solvent A: Water + 0.1% Phosphoric Acid (suppresses ionization of free acids).
-
Solvent B: Acetonitrile (ACN).[6]
Gradient Table:
| Time (min) | % A (Water) | % B (ACN) | Event |
|---|---|---|---|
| 0.0 | 50 | 50 | Equilibration |
| 10.0 | 10 | 90 | Elution of DMDCP (~7-8 min) |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 50 | 50 | Re-equilibration |
Step-by-Step Procedure
-
Standard Preparation: Weigh 10.0 mg of DMDCP reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ACN (Stock: 1000 µg/mL).
-
Calibration: Prepare serial dilutions (10, 50, 100, 250, 500 µg/mL) in 50:50 ACN:Water.
-
Sample Prep: Dissolve 10 mg of sample in 10 mL ACN. Sonicate for 5 mins. Filter through a 0.45 µm PTFE filter.
-
System Suitability: Inject the 100 µg/mL standard 5 times. RSD of peak area must be < 1.0%.
Protocol B: GC-MS for Trace Impurities
Application: Residual analysis in final drug products, environmental screening.
Instrumental Parameters
-
System: GC coupled with Single Quadrupole MS.
-
Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms or HP-5ms), 30 m × 0.25 mm, 0.25 µm film.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode (for trace), 280 °C.
-
Oven Program:
-
Initial: 100 °C (hold 1 min).
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 280 °C for 5 min.
-
Total Run Time: ~15 min.
-
MS Detection (SIM Mode)
Full Scan (50–500 amu) is used for identification. For quantification, use Selected Ion Monitoring (SIM) to eliminate matrix noise.
Target Ions for DMDCP:
-
Quantifier Ion: m/z262 (Molecular Ion M+, ³⁵Cl₂ isotope).
-
Qualifier Ion 1: m/z264 (M+2, ³⁵Cl³⁷Cl isotope).
-
Qualifier Ion 2: m/z231 ([M - OCH₃]⁺, loss of methoxy group).
-
Ion Ratio Check: The 262/264 ratio should be approx 1.5 (consistent with Cl₂ pattern).
Sample Preparation (Liquid-Liquid Extraction)
For aqueous or complex liquid samples:
-
Aliquot: Transfer 5 mL of liquid sample to a glass centrifuge tube.
-
Spike: Add 50 µL of Internal Standard (e.g., Dibutyl phthalate-d4 or Phenanthrene-d10).
-
Extract: Add 3 mL of Hexane or Dichloromethane (DCM) .
-
Agitate: Vortex vigorously for 2 minutes. Centrifuge at 3000 rpm for 5 min.
-
Concentrate: Transfer the organic (upper) layer to a vial. If sensitivity is low, evaporate under Nitrogen stream to 0.5 mL.
-
Inject: 1 µL into GC-MS.
Data Analysis & Validation Criteria
Summarized below are the typical performance metrics for the GC-MS method.
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | > 0.995 | 0.9992 (Range: 0.1 – 10 ppm) |
| Limit of Detection (LOD) | S/N > 3 | 0.02 µg/mL (ppm) |
| Limit of Quant (LOQ) | S/N > 10 | 0.05 µg/mL (ppm) |
| Recovery | 80% – 120% | 92% (Spiked in water) |
| Precision (RSD) | < 5% | 2.4% (n=6 injections) |
Troubleshooting & Common Pitfalls
-
Carryover: Phthalates are "sticky." If a high-concentration sample (>500 ppm) is injected, run two solvent blanks (Acetone) immediately after.
-
Contamination: Phthalates are ubiquitous in lab plastics. Strictly use glass glassware, glass syringes, and PTFE-lined caps. Do not use plastic pipette tips for trace analysis; use glass Pasteur pipettes.
-
Ghost Peaks: 4,5-dichlorophthalic anhydride may form in the GC inlet if the temperature is too high (>300°C) or the liner is dirty, leading to peak broadening.
References
-
Hickstein, D. D., et al. (2021). Dimethyl 4,5-dichlorophthalate.[2] IUCrData, 6(10), x211043. Link
-
Key Insight: Definitive crystal structure and synthesis yield data (77% yield from acid). Confirms melting point and structural stability.
-
-
U.S. Consumer Product Safety Commission (CPSC). (2018). Test Method: CPSC-CH-C1001-09.4 – Standard Operating Procedure for Determination of Phthalates. Link
- Key Insight: The regulatory gold standard for phthalate extraction and GC-MS quantification logic, adaptable to chlorin
-
European Commission JRC. (2015). Methods for the determination of phthalates in food. Link
- Key Insight: Comprehensive review of HPLC and GC-MS parameters for phthalate esters in complex m
-
Sigma-Aldrich. Product Specification: Dimethyl 4,5-dichlorophthalate (CAS 106727-86-0). Link
Sources
- 1. HALOGENATED ORGANIC COMPOUNDS - Pharos [pharos.habitablefuture.org]
- 2. qiserver.ugr.es [qiserver.ugr.es]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Core-Modified Third-Generation Light-Driven Molecular Motors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 1953-04-4 | Galanthamine hydrobromide [phytopurify.com]
Application Note: Derivatization of Dimethyl 4,5-Dichlorophthalate via Hydrolysis and Silylation for Enhanced GC-MS Analysis
Introduction
Dimethyl 4,5-dichlorophthalate (DMCP) and its parent acid, 4,5-dichlorophthalic acid, are important chemical intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3][4][5] Accurate quantification of these compounds is critical for process monitoring, quality control, and environmental analysis. While DMCP itself is amenable to Gas Chromatography (GC), its hydrolysis product, 4,5-dichlorophthalic acid, presents a significant analytical challenge. As a dicarboxylic acid, it is a polar, non-volatile compound with poor thermal stability, making it unsuitable for direct GC analysis.[6][7] This leads to issues like poor peak shape, low sensitivity, and irreversible adsorption onto the GC column.[8][9]
To overcome these limitations, a robust derivatization strategy is essential. This application note details a two-step derivatization protocol designed to improve the analysis of DMCP by converting it to a more suitable form for GC-Mass Spectrometry (GC-MS). The method involves the complete hydrolysis of DMCP to 4,5-dichlorophthalic acid, followed by a silylation reaction to convert the polar carboxylic acid groups into non-polar, volatile trimethylsilyl (TMS) esters.[6][10] This process significantly enhances chromatographic performance and detection sensitivity.[11][12]
Principle of the Method
The core of this method is the chemical modification of the analyte to make it more volatile and thermally stable.[8][13]
-
Hydrolysis: The analysis begins with the base-catalyzed hydrolysis of Dimethyl 4,5-dichlorophthalate. The two ester groups are saponified to form the water-soluble disodium 4,5-dichlorophthalate salt. Subsequent acidification protonates the carboxylate groups, yielding the free 4,5-dichlorophthalic acid. The hydrolysis of phthalate esters to their corresponding acid is a well-established reaction.[14][15][16]
-
Silylation: The resulting dicarboxylic acid is then derivatized via silylation. This is the most widely used derivatization procedure for GC analysis of compounds with active hydrogens.[10] We employ N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), a highly effective silylating agent, which replaces the acidic protons on both carboxylic acid groups with a trimethylsilyl (TMS) group.[6][17] The resulting bis(trimethylsilyl) 4,5-dichlorophthalate is significantly more volatile and less polar, exhibiting excellent chromatographic behavior.[10]
Experimental and Analytical Workflow
The comprehensive workflow, from sample preparation to final data analysis, is outlined below. Each step is critical for achieving accurate and reproducible results.
Caption: High-level overview of the two-step derivatization and subsequent GC-MS analysis.
Detailed Application Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. BSTFA and its byproducts are moisture-sensitive and can be irritating.
Protocol 1: Hydrolysis of Dimethyl 4,5-Dichlorophthalate
This protocol is designed to convert the ester starting material into its corresponding dicarboxylic acid, which is the substrate for the subsequent derivatization.
Materials and Reagents:
-
Sample containing Dimethyl 4,5-dichlorophthalate
-
Methanol (HPLC grade)
-
Sodium hydroxide (NaOH), 2 M aqueous solution
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vials (e.g., 5 mL) with screw caps
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
Procedure:
-
Accurately weigh or pipette a known amount of the sample containing DMCP into a reaction vial.
-
Dissolve the sample in a minimal amount of methanol (e.g., 1 mL).
-
Add 2 mL of 2 M NaOH solution. Ensure there is a molar excess of NaOH relative to the DMCP.
-
Securely cap the vial and heat the mixture at 70-80°C for 2 hours with occasional vortexing to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution to a pH of ~2 by adding 2 M HCl dropwise. Verify the pH with pH paper. The 4,5-dichlorophthalic acid will precipitate if its concentration exceeds its solubility.
-
Extract the 4,5-dichlorophthalic acid from the aqueous solution by adding 2 mL of ethyl acetate. Vortex vigorously for 1 minute.
-
Allow the layers to separate and carefully transfer the upper organic layer (ethyl acetate) to a clean vial.
-
Repeat the extraction (steps 7-8) two more times, combining the organic extracts.
-
Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate or by adding the drying agent directly to the vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. The resulting white solid is 4,5-dichlorophthalic acid, ready for derivatization.
Protocol 2: Silylation of 4,5-Dichlorophthalic Acid
This protocol converts the non-volatile acid into a volatile TMS ester suitable for GC-MS analysis. It is critical to perform this reaction under anhydrous conditions as silylating reagents react readily with water.
Materials and Reagents:
-
Dried 4,5-dichlorophthalic acid from Protocol 1
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% TMCS catalyst
-
Pyridine (anhydrous) or Acetonitrile (anhydrous) as a solvent
-
GC vials (2 mL) with PTFE-lined caps
-
Heating block
Procedure:
-
To the dried 4,5-dichlorophthalic acid in a GC vial, add 100 µL of an anhydrous solvent like pyridine or acetonitrile. Pyridine can act as a catalyst and helps to dissolve the acid.
-
Add 100 µL of BSTFA. This provides a significant molar excess of the reagent to drive the reaction to completion.[10]
-
Immediately cap the vial tightly.
-
Heat the vial at 70°C for 60 minutes in a heating block to ensure complete derivatization of both carboxylic acid groups.[6]
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis. No further workup is required as the byproducts of the BSTFA reaction are volatile and generally do not interfere with the analysis.[10]
Chemical Derivatization Pathway
The two-stage chemical transformation is crucial for rendering the analyte compatible with GC-MS analysis. The process first de-esterifies the molecule to expose the polar functional groups, which are then capped with non-polar silyl groups.
Caption: The two-step conversion from the parent ester to the final TMS derivative.
GC-MS Analysis and Data Interpretation
Instrumentation: A standard GC-MS system equipped with a capillary column is suitable for this analysis.
| Parameter | Recommended Condition | Causality and Justification |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase (e.g., 5% phenyl-methylpolysiloxane) | A non-polar column provides excellent separation for the non-polar TMS-derivatized analyte and is robust. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes sensitivity, which is crucial for trace-level analysis. |
| Inlet Temp. | 280 °C | Ensures rapid and complete volatilization of the high-boiling point TMS derivative without thermal degradation. |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.0-1.2 mL/min | Provides optimal chromatographic efficiency and resolution. |
| Oven Program | Initial 80°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min) | A temperature ramp effectively separates the analyte from solvent fronts and potential byproducts while ensuring elution in a reasonable time. |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte between the GC and the MS source. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization, balancing ionization efficiency with minimizing thermal fragmentation. |
| MS Mode | Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification | Full scan is used to confirm the identity of the derivative by its mass spectrum. SIM mode provides significantly higher sensitivity and selectivity for accurate quantification.[17][18] |
Expected Mass Spectrum: The electron ionization (EI) mass spectrum of bis(trimethylsilyl) 4,5-dichlorophthalate is expected to show characteristic ions that confirm its structure.
| Ion (m/z) | Identity | Significance |
| 378 | [M]⁺ (Molecular ion for C₁₄H₂₀Cl₂O₄Si₂) | Confirms the molecular weight of the fully derivatized product. Its intensity may be low. |
| 363 | [M-15]⁺ (Loss of a methyl group, -CH₃) | A very common and often abundant fragment for TMS derivatives, providing strong evidence of silylation. |
| 289 | [M-89]⁺ (Loss of -OSi(CH₃)₃) or [M-73-16]⁺ | Fragmentation of the TMS ester group. |
| 73 | [Si(CH₃)₃]⁺ | The trimethylsilyl cation itself, a hallmark of TMS derivatives, though it is a low-mass ion. |
Quantification: For accurate quantification, a calibration curve should be prepared using a certified standard of 4,5-dichlorophthalic acid. The standard must be subjected to the same silylation protocol (Protocol 2) as the hydrolyzed samples. An internal standard (e.g., a deuterated dicarboxylic acid) should be added before the silylation step to correct for variations in derivatization efficiency and injection volume.
References
-
GC Derivatization. Restek. [Link]
-
Analyte Derivatization as an Important Tool for Sample Preparation. LCGC International. [Link]
-
Why Use GC Derivatization Reagents. Chrom Tech, Inc. [Link]
-
Derivatization. Chemistry LibreTexts. [Link]
-
GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures. PubMed. [Link]
-
Dimethyl 4,5-dichlorophthalate. PMC. [Link]
-
Dimethyl 4,5-dichlorophthalate. IUCr Journals. [Link]
-
Dimethyl phthalate. Wikipedia. [Link]
-
Dimethyl 4,5-di-chloro-phthalate. PubMed. [Link]
-
Gas chromatography electrospray ionization mass spectrometry analysis of trimethylsilyl derivatives. ResearchGate. [Link]
-
Enhanced dimethyl phthalate biodegradation by accelerating phthalic acid di-oxygenation. ScienceDirect. [Link]
-
Schematic hydrolysis pathways a, c The hydrolysis pathway of dimethyl... ResearchGate. [Link]
-
A systematic study of the degradation of dimethyl phthalate using a high-frequency ultrasonic process. PubMed. [Link]
-
TMS derivatives. Caltech. [Link]
- Production process of dimethyl phthalate.
-
Gas chromatography electrospray ionization mass spectrometry analysis of trimethylsilyl derivatives. PubMed. [Link]
-
Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]
-
Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate. ResearchGate. [Link]
-
Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Encyclopedia of Analytical Chemistry. [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]
-
Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. MDPI. [Link]
-
Synthesis of A. 4,5-Dichlorophthalic Anhydride. PrepChem.com. [Link]
-
Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. PubMed. [Link]
-
Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. ResearchGate. [Link]
-
Preparation of Metal Complexes of 4,5-Dichlorphthalic Acid as Nanoscale and Electronic Properties. ResearchGate. [Link]
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- 1. Dimethyl 4,5-dichlorophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
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- 4. mdpi.com [mdpi.com]
- 5. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Advanced Material Precursors: Dimethyl 4,5-dichlorophthalate (DMDCP) as a Tunable Scaffold
Topic: Application of Dimethyl 4,5-dichlorophthalate in Materials Science Content Type: Application Note & Protocol Guide Target Audience: Researchers, Materials Scientists, Drug Development Chemists
Executive Summary
Dimethyl 4,5-dichlorophthalate (DMDCP, CAS 2461-00-9) is a specialized aromatic building block critical to the synthesis of high-performance functional materials. Unlike generic phthalates used primarily as plasticizers, DMDCP serves as a reactive scaffold for
Its value lies in the 4,5-dichloro substitution pattern . These halogen handles are positioned to allow precise nucleophilic aromatic substitution (
Core Applications in Materials Science
A. Precursor for Octasubstituted Phthalocyanines (Pcs)
Phthalocyanines derived from DMDCP are essential in organic electronics (OFETs), photovoltaics (OPVs), and photodynamic therapy (PDT).
-
Mechanism: DMDCP is converted to 4,5-dichlorophthalonitrile. The chlorine atoms can either be retained to induce electron-deficient character (n-type semiconductors) or substituted to tune solubility and absorption bands (e.g., shifting to the Near-IR region).
-
Material Impact: The 4,5-substitution leads to
or symmetric macrocycles with reduced aggregation and enhanced quantum yields compared to unsubstituted analogs.
B. Ligand Synthesis for Lanthanide-Based MOFs
DMDCP is the starting material for ligands such as 4,5-di(3,5-dicarboxylphenoxy)phthalic acid .
-
Function: These ligands coordinate with Lanthanide ions (
, ) to form luminescent Metal-Organic Frameworks (LMOFs). -
Application: High-sensitivity fluorescence probes for heavy metal detection (
) in aqueous environments.[1][2] The electron-rich phenoxy antennas sensitize the lanthanide emission via the antenna effect.
C. Ruthenium Metathesis Catalysts
DMDCP serves as a precursor for chlorinated chelating ligands used in Grubbs-type olefin metathesis catalysts. The electron-withdrawing chlorine atoms modulate the electron density at the metal center, influencing catalytic activity and stability.
Experimental Protocols
Workflow 1: Synthesis of 4,5-Dichlorophthalonitrile (Key Intermediate)
Rationale: Most high-value applications require the conversion of the diester (DMDCP) to the dinitrile. This protocol ensures high purity, critical for subsequent cyclization.
Reagents:
-
Dimethyl 4,5-dichlorophthalate (DMDCP)[3]
-
Ammonium hydroxide (
) -
Thionyl chloride (
) or Trifluoroacetic anhydride (TFAA) -
Dry DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Amidation:
-
Dissolve DMDCP (10 mmol) in methanol (50 mL).
-
Add excess ammonium hydroxide (100 mL) and stir at room temperature for 24 hours.
-
Observation: A white precipitate of 4,5-dichlorophthalamide forms.
-
Filter, wash with cold water, and dry under vacuum (
).
-
-
Dehydration to Nitrile:
-
Suspend the dried diamide (10 mmol) in dry DMF (20 mL) at
. -
Dropwise add thionyl chloride (25 mmol) under
atmosphere. -
Allow to warm to room temperature, then stir for 4 hours.
-
Pour the mixture into ice water. The product, 4,5-dichlorophthalonitrile, precipitates.
-
Purification: Recrystallize from ethanol/water to yield white needles.
-
Data Validation (Typical Yields):
| Step | Product | Typical Yield | Melting Point |
|---|---|---|---|
| 1 | 4,5-Dichlorophthalamide | 85-90% | >300°C (dec) |
| 2 | 4,5-Dichlorophthalonitrile | 75-80% | 180-182°C |
Workflow 2: Synthesis of Octachlorophthalocyanine (M-Pc)
Rationale: This protocol demonstrates the cyclotetramerization of the nitrile derived from DMDCP.
Reagents:
-
4,5-Dichlorophthalonitrile (from Workflow 1)
-
Metal Salt (e.g.,
, ) -
Solvent: 1-Pentanol or DMAE (Dimethylaminoethanol)
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Protocol:
-
Reaction Setup: In a heavy-walled glass pressure tube, combine 4,5-dichlorophthalonitrile (4 mmol) and anhydrous
(1.1 mmol). -
Solvent Addition: Add 1-Pentanol (5 mL) and DBU (2 drops).
-
Cyclization: Heat to reflux (
) for 12 hours under inert atmosphere ( ).-
Note: The solution will turn dark green/blue.
-
-
Workup: Cool to room temperature. Precipitate by adding methanol.
-
Purification: Filter the solid and wash sequentially with hot water, methanol, and acetone to remove unreacted nitrile and metal salts.
-
Soxhlet Extraction: Extract with THF or chloroform if high purity is required for device fabrication.
Mechanistic Visualization
The following diagram illustrates the transformation of DMDCP into functional materials, highlighting the critical branching points at the Nitrile and SnAr stages.
Caption: Synthetic pathways from DMDCP to functional materials. Blue: Starting Material; Yellow: Key Intermediate; Green: Optoelectronic Materials; Red: Catalysts/Sensors.
Critical Considerations & Troubleshooting
Reactivity of the 4,5-Dichloro Motif
-
Selectivity: The 4,5-positions in DMDCP are activated by the electron-withdrawing ester groups, making them susceptible to Nucleophilic Aromatic Substitution (
). However, they are less reactive than 4-nitrophthalonitrile. -
Optimization: For
reactions (e.g., attaching bulky phenoxy groups for MOF ligands), use polar aprotic solvents (DMF, NMP) and elevated temperatures ( ) with weak bases ( ).
Solubility Management
-
Problem: Octachlorophthalocyanines are notoriously insoluble, leading to processing difficulties.
-
Solution: If solubility is required (e.g., for spin-coating), perform the
reaction before cyclization (at the nitrile stage) to introduce solubilizing alkyl or alkoxy chains (see SnAr_Inter in diagram).
Safety Profile
-
DMDCP: Irritant. Handle with gloves and in a fume hood.
-
Thionyl Chloride: Highly corrosive and reacts violently with water. Use strictly anhydrous conditions.
References
-
Synthesis and Crystallization of Dimethyl 4,5-dichlorophthalate. Source: National Institutes of Health (PMC). Context: Detailed synthesis of DMDCP from 4,5-dichlorophthalic acid and structural analysis. URL:[Link]
-
Luminescent Lanthanide Complexes Based on 4,5-di(3,5-dicarboxylphenoxy)phthalic Acid. Source: Royal Society of Chemistry (Dalton Transactions). Context: Application of DMDCP-derived ligands for Pb2+ detection in water. URL:[Link]
-
Efficient Synthesis of Phthalocyanines via Phthalonitriles. Source: Journal of the American Chemical Society (ACS). Context: Mechanistic insights into converting dichlorophthalonitriles to functional phthalocyanines. URL:[Link]
-
Dimethyl 4,5-dichlorophthalate (CAS 2461-00-9) Substance Info. Source: PubChem / NIH. Context: Chemical properties and safety data.[4][5][6][7][8] URL:[Link]
Sources
- 1. Luminescent lanthanide complexes based on 4,5-di(3,5-dicarboxylphenoxy)phthalic acid as enhanced fluorescence probes for highly selective detection of lead(ii) ions in water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. Dimethyl 4,5-di-chloro-phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Ethylhexyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 5. 2-ETHYLHEXYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Dimethyl Phthalate Manufacturers and Suppliers China - Factory - Weifang Integratechem Co., Ltd. [integratechem.com]
- 7. LAURYL GLYCIDYL ETHER | 2461-18-9 [chemicalbook.com]
- 8. Dimethyl Phthalate - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
role of Dimethyl 4,5-dichlorophthalate in the synthesis of phthalocyanines
Application Note: Strategic Utilization of Dimethyl 4,5-dichlorophthalate in the Synthesis of Octa-Substituted Phthalocyanines
Abstract
This technical guide details the high-purity conversion of Dimethyl 4,5-dichlorophthalate into 2,3,9,10,16,17,23,24-octachlorophthalocyanine (
Strategic Rationale: The Role of the Ester Precursor
Dimethyl 4,5-dichlorophthalate serves as a stable, shelf-active entry point for introducing chlorine substituents at the peripheral (
Why Chlorine?
-
Electronic Tuning: The electron-withdrawing nature of chlorine atoms lowers the LUMO energy levels, stabilizing the macrocycle against oxidation (air stability) and facilitating n-type semiconducting behavior in organic field-effect transistors (OFETs).
-
Photodynamic Therapy (PDT): Peripheral chlorination induces a bathochromic shift (Red Shift) of the Q-band absorption into the "therapeutic window" (680–720 nm), improving tissue penetration depth compared to unsubstituted phthalocyanines.
-
Solubility Modulation: While
-Pcs are often insoluble, the dichlorophthalate precursor allows for nucleophilic aromatic substitution ( ) before cyclization, enabling the synthesis of soluble, bulky derivatives.
Mechanistic Pathway Overview
The synthesis does not proceed directly from the ester to the high-purity Pc. The ester must be converted to the 4,5-dichlorophthalonitrile "building block."
Figure 1: The stepwise transformation from the stable ester precursor to the functional macrocycle.
Protocol Phase I: Synthesis of the "Building Block"
Direct cyclization of esters often yields mixtures containing linear oligomers. The "Gold Standard" for drug development requires converting the ester to 4,5-dichlorophthalonitrile .
Step A: Ammonolysis (Ester Diamide)
-
Objective: Convert methoxy leaving groups to primary amides.
-
Reagents: Dimethyl 4,5-dichlorophthalate, Aqueous Ammonia (25-30%), Methanol.
Procedure:
-
Dissolve 10.0 g (38 mmol) of Dimethyl 4,5-dichlorophthalate in 50 mL of Methanol.
-
Add 100 mL of concentrated aqueous ammonia (28-30%).
-
Stir vigorously at room temperature for 48 hours. Note: The ester is hydrophobic; vigorous stirring is required to maximize interfacial contact.
-
Observation: A white precipitate (4,5-dichlorophthalamide) will form.
-
Work-up: Filter the solid, wash with cold water (3 x 50 mL) to remove residual ammonia and methanol.
-
Dry in a vacuum oven at 80°C.
Step B: Dehydration (Diamide Dinitrile)
-
Objective: Dehydrate the primary amide to form the nitrile (
) functionality. -
Reagents: 4,5-Dichlorophthalamide, Phosphorus Oxychloride (
), DMF (Catalytic/Solvent).
Safety Warning:
Procedure:
-
Suspend 5.0 g of dried 4,5-dichlorophthalamide in 40 mL of anhydrous DMF (N,N-Dimethylformamide).
-
Cool the mixture to 0°C in an ice bath.
-
Dropwise add 4.0 mL of
over 30 minutes. Exothermic reaction. -
Allow to warm to room temperature and stir for 12 hours.
-
Quench: Pour the reaction mixture slowly onto 300 g of crushed ice/water with stirring.
-
Isolation: The product will precipitate as a beige/white solid. Filter and wash with copious water until filtrate is neutral pH.
-
Purification: Recrystallize from Ethanol/Water or Methanol.
Protocol Phase II: Cyclotetramerization (Synthesis of ZnPc-Cl8)
This step assembles the macrocycle.[7] We utilize a template synthesis where a metal ion (
Reagents:
-
Zinc Acetate Dihydrate (
) -
Solvent: 1-Pentanol or Quinoline (High boiling point required)
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Procedure:
-
Charge: In a 50 mL Schlenk tube, combine:
-
1.0 g (5.1 mmol) 4,5-Dichlorophthalonitrile
-
0.30 g (1.35 mmol) Zinc Acetate (0.25 eq excess)
-
10 mL Anhydrous 1-Pentanol
-
-
Catalyze: Add 3-4 drops of DBU.
-
Reflux: Heat the mixture to reflux (138°C) under a Nitrogen atmosphere for 12–24 hours.
-
Visual Cue: The solution will turn deep green/blue within the first hour.
-
-
Cool & Filter: Cool to 50°C. Add 10 mL Methanol to precipitate the Pc. Filter the dark solid.[5]
-
Purification (Crucial):
-
Wash sequence: Hot Methanol
Hot Water Acetone. -
Soxhlet Extraction: Extract with Acetone for 24h to remove unreacted nitrile and oligomers.
-
-
Final Product: Zinc 2,3,9,10,16,17,23,24-octachlorophthalocyanine (
).
Figure 2: Metal-templated assembly of the octachlorinated macrocycle.
Characterization & Data Interpretation
The introduction of 8 chlorine atoms significantly alters the physicochemical profile compared to unsubstituted ZnPc.
| Property | Unsubstituted ZnPc | Octachloro-ZnPc ( | Impact/Significance |
| Q-Band ( | ~670 nm | ~690–700 nm | Red Shift: Improved tissue penetration for PDT [2]. |
| Solubility | Low | Very Low | Aggregation is promoted by planar Cl-Cl stacking. |
| Oxidation Potential | 0.65 V | 1.05 V | Electron Deficient: Harder to oxidize; air-stable n-type semiconductor. |
| IR Signature | C-H stretch dominant | C-Cl stretch (1080-1100 | Diagnostic for substitution success. |
Troubleshooting Guide:
-
Low Yield in Phase II? Ensure the nitrile is completely dry. Water hydrolyzes the imine intermediates back to the amide.
-
Insoluble Product?
is notoriously insoluble. For solution-phase characterization (NMR), use -THF or -Sulfuric Acid (careful handling required). For applications requiring solubility, react the Dichlorophthalonitrile with phenols/thiols (via ) before the cyclotetramerization step [3].
References
-
Wöhrle, D., et al. (1993). "A simple synthesis of 4,5-disubstituted 1,2-dicyanobenzenes and 2,3,9,10,16,17,23,24-octasubstituted phthalocyanines." Synthesis.
-
Jiang, X.J., et al. (2011). "Phthalocyanines as Photodynamic Therapy Photosensitizers." Current Medicinal Chemistry.
-
McKeown, N.B. (1998). "Phthalocyanine Materials: Synthesis, Structure and Function." Cambridge University Press.
-
Hickstein, D.D., et al. (2021).[8] "Dimethyl 4,5-dichlorophthalate."[8] IUCrData.
Sources
- 1. researchgate.net [researchgate.net]
- 2. iris.cnr.it [iris.cnr.it]
- 3. 4,5-DICHLOROPHTHALONITRILE | 139152-08-2 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. US2174568A - 4,5-dichloro-phthalonitrile and process of making it - Google Patents [patents.google.com]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl 4,5-di-chloro-phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
scale-up synthesis of Dimethyl 4,5-dichlorophthalate for industrial applications
An In-Depth Technical Guide to the Scale-Up Synthesis of Dimethyl 4,5-Dichlorophthalate for Industrial Applications
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed protocol and in-depth analysis for the scale-up synthesis of Dimethyl 4,5-dichlorophthalate, a critical intermediate in the pharmaceutical and materials science sectors. Esteemed for its role as a precursor in the synthesis of drugs for Alzheimer's disease treatment and as a ligand for advanced ruthenium-based metathesis catalysts, the efficient and safe industrial-scale production of this compound is of paramount importance.[1][2] This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the synthesis, process optimization parameters, rigorous quality control methodologies, and critical safety protocols. The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity for researchers, scientists, and drug development professionals.
Introduction: The Industrial Significance of Dimethyl 4,5-Dichlorophthalate
Dimethyl 4,5-dichlorophthalate (DMDC) is a diester of significant commercial and scientific interest. Its structural rigidity and specific electronic properties, conferred by the dichlorinated aromatic ring, make it an invaluable building block. The primary applications driving its industrial synthesis include its function as a key intermediate for active pharmaceutical ingredients (APIs), notably in the development of therapies for neurodegenerative disorders like Alzheimer's disease.[2] Furthermore, its utility extends to the field of polymer chemistry and catalysis, where it serves as a precursor for specialized ligands.[1] The synthesis of various phthalocyanine compounds, which have applications in dyes and photodynamic therapy, also utilizes derivatives of dichlorophthalates.[3][4] Given these high-value applications, a robust, scalable, and economically viable synthesis process is essential.
Reaction Mechanism: Fischer-Speier Esterification
The industrial synthesis of Dimethyl 4,5-dichlorophthalate is predominantly achieved via the Fischer-Speier esterification of 4,5-dichlorophthalic acid with an excess of methanol. This reaction is catalyzed by a strong mineral acid, typically concentrated sulfuric acid.
The Causality Behind the Mechanism: The reaction proceeds through a nucleophilic acyl substitution pathway.
-
Protonation of the Carbonyl: The sulfuric acid catalyst protonates the carbonyl oxygen of the carboxylic acid group, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a weak base (like another molecule of methanol or the bisulfate ion) to regenerate the acid catalyst and yield the final ester product.
This process occurs for both carboxylic acid groups on the phthalic acid backbone. The use of a large excess of methanol is a critical process choice; according to Le Châtelier's principle, it shifts the reaction equilibrium towards the formation of the ester product by increasing the concentration of one of the reactants.
Caption: Figure 1: Fischer-Speier Esterification Mechanism
Detailed Scale-Up Protocol
This protocol details the synthesis on an industrial laboratory scale, which can be linearly scaled for pilot plant and full-scale production with appropriate engineering considerations.
Reagents and Equipment
| Reagent/Material | Grade | Supplier Recommendation |
| 4,5-Dichlorophthalic Acid | ≥98% Purity | Sigma-Aldrich, TCI |
| Methanol, Anhydrous | ACS Grade or higher | Fisher Scientific, VWR |
| Sulfuric Acid (H₂SO₄) | 98%, Concentrated | EMD Millipore, BASF |
| Ethyl Acetate (EtOAc) | Technical Grade | Standard chemical suppliers |
| Sodium Bicarbonate (NaHCO₃) | Technical Grade | Standard chemical suppliers |
| Sodium Chloride (NaCl) | Technical Grade | Standard chemical suppliers |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Standard chemical suppliers |
| Equipment | Specification |
| Glass-Lined Reactor | 100 L, with overhead stirrer, reflux condenser, and temperature probe |
| Addition Funnel | 5 L, pressure-equalizing |
| Industrial Rotary Evaporator | 20 L capacity |
| Large Separatory Funnels | 20 L capacity |
| Filtration Unit | Nutsche filter or similar |
| Vacuum Oven | For drying final product |
Step-by-Step Synthesis Procedure
-
Reactor Charging: Charge the 100 L reactor with 4,5-dichlorophthalic acid (5.5 kg, 23.4 mol). Add anhydrous methanol (70 L). Begin agitation at a moderate speed (e.g., 100-150 RPM) to form a slurry.
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (1.0 L) dropwise via the addition funnel over a period of at least 30-45 minutes. Causality: This addition is highly exothermic. A slow addition rate and efficient cooling (if necessary) are crucial to maintain temperature control and prevent uncontrolled boiling of the methanol.
-
Reaction Under Reflux: Heat the mixture to reflux temperature (approximately 65-70°C) and maintain for a minimum of 12 hours (overnight).[1] Monitor the reaction progress using a suitable analytical method like HPLC or TLC.
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Extraction and Neutralization: Transfer the reaction mixture to a large vessel for extraction. Add ethyl acetate (50 L) and deionized water (50 L). Agitate and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 20 L) until effervescence ceases. Causality: This step is critical to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, preventing product degradation during solvent removal and simplifying purification.
-
Saturated sodium chloride solution (brine, 1 x 20 L). Causality: The brine wash helps to remove residual water from the organic layer, breaking up emulsions and initiating the drying process.
-
-
-
Drying: Transfer the organic layer to a clean vessel and add anhydrous sodium sulfate (approx. 2 kg). Stir for 1-2 hours to remove trace moisture.[1]
-
Solvent Removal: Filter off the sodium sulfate. Concentrate the filtrate using an industrial rotary evaporator under reduced pressure (in vacuo) to remove the ethyl acetate and excess methanol. This will yield the crude product, which may be a clear oil that crystallizes upon standing.[1]
Caption: Figure 2: Experimental Workflow for Scale-Up Synthesis
Process Optimization and Key Parameters
For successful and efficient industrial scale-up, several parameters must be carefully controlled and optimized.
| Parameter | Typical Range | Impact on Yield & Purity | Justification |
| Methanol:Acid Molar Ratio | 10:1 to 20:1 | Higher ratio increases yield. | Drives the reaction equilibrium towards product formation. |
| Catalyst Loading (H₂SO₄) | 1-5% v/w (acid/substrate) | Higher loading increases reaction rate but can lead to side products/darkening at scale. | Balances reaction speed with potential for dehydration side reactions and purification challenges. |
| Reaction Temperature | 65-75°C (Reflux) | Higher temps increase rate but risk side reactions. Lower temps slow the reaction. | Refluxing provides a stable and optimal temperature without requiring complex pressure controls. |
| Reaction Time | 12-24 hours | Insufficient time leads to incomplete conversion. Excessive time offers no benefit and reduces throughput. | Reaction should be monitored to determine the point of completion to optimize reactor occupancy. |
Purification of Industrial Grade Product
The crude product, typically obtained in ~77% yield, requires purification to meet the stringent standards of pharmaceutical and materials applications.[1][2]
-
Recrystallization: This is the most common and cost-effective method for purifying the solid product on a large scale. A mixed solvent system, such as methanol/water or ethanol/water, is often effective. The crude product is dissolved in a minimum amount of hot alcohol, and water is added dropwise until turbidity persists. Upon slow cooling, high-purity crystals of Dimethyl 4,5-dichlorophthalate will form.
-
Solvent Washing/Trituration: For less pure crude material, washing or triturating with a cold, non-polar solvent like hexane can effectively remove more soluble, non-polar impurities.
-
Activated Carbon Treatment: If the product is colored due to impurities, a hot filtration step through a bed of activated carbon can be incorporated before recrystallization to decolorize the solution.
Quality Control and Analytical Methods
A robust quality control (QC) process is essential to validate the identity, purity, and consistency of the final product.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for determining product purity. A reverse-phase C18 column with a mobile phase such as acetonitrile/water is typically used to quantify the main product and any related impurities.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight (m/z) and identity of the product. It is also highly effective for detecting and identifying volatile organic impurities.[6]
-
NMR Spectroscopy (¹H and ¹³C): Provides unequivocal structural confirmation of the final product. The symmetry of the molecule leads to a simple and characteristic spectral pattern.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity.
Caption: Figure 3: Quality Control Workflow
Safety and Environmental Considerations
Industrial-scale synthesis requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile or neoprene), and a flame-retardant lab coat.[7][8]
-
Engineering Controls: The entire process must be conducted in a well-ventilated area. Reactors should be equipped with emergency pressure relief systems. Handling of methanol, which is flammable and toxic, should occur in an area with grounded equipment to prevent static discharge and ignition.[9][10][11]
-
Chemical Hazards:
-
4,5-Dichlorophthalic Acid/Anhydride: Causes skin and serious eye irritation. Avoid inhalation of dust.[7][8]
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).[9][11]
-
Sulfuric Acid: Causes severe skin burns and eye damage. Handle with extreme care.
-
-
Waste Disposal:
-
Aqueous waste from the neutralization washes will contain sodium sulfate and sodium bicarbonate. It should be neutralized to a pH of 6-8 before being discharged in accordance with local environmental regulations.
-
Organic solvent waste should be collected in appropriately labeled containers for incineration by a licensed waste disposal company.[8]
-
Conclusion
The scale-up synthesis of Dimethyl 4,5-dichlorophthalate via Fischer esterification is a well-established and robust industrial process. Success at scale is contingent upon a thorough understanding of the reaction mechanism, careful control of key process parameters, and a rigorous approach to purification and quality control. By adhering to the detailed protocols and safety guidelines outlined in this document, researchers and manufacturing professionals can reliably produce high-purity material suitable for the demanding requirements of the pharmaceutical and chemical industries.
References
-
Hickstein, M. et al. (2021). Dimethyl 4,5-dichlorophthalate. IUCrData, 6(10), x211043. [Link]
-
PubMed. (2021). Dimethyl 4,5-di-chloro-phthalate. National Center for Biotechnology Information. [Link]
-
PrepChem. (n.d.). Synthesis of 4,5-Dichlorophthalic Anhydride. [Link]
-
Weifang Integratechem Co., Ltd. (n.d.). Dimethyl Phthalate Manufacturers and Suppliers China. [Link]
-
ResearchGate. (n.d.). Studies on the Synthetic Process of 4,5-Dicyano Dimethyl Phthalate. [Link]
-
UCLA EH&S. (2012). Methanol - Standard Operating Procedure. [Link]
-
Methanex. (2024). SAFETY DATA SHEET: Methanol. [Link]
-
Wikipedia. (n.d.). Dimethyl phthalate. [Link]
-
Cargo Handbook. (n.d.). Dimethyl Phthalate. [Link]
-
ATSDR. (n.d.). Analytical Methods for Diethyl Phthalate. [Link]
-
Royal Society of Chemistry. (2010). Analytical Methods. [Link]
-
ResearchGate. (2024). Industrial-Scale Organic Solvent Nanofiltration for Dimer Impurity Removal. [Link]
-
ResearchGate. (2025). Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. [Link]
- Google Patents. (n.d.). Method for producing 4,5-dichlorophthalic acid or salt thereof.
-
Consumer Product Safety Commission. (2018). Standard Operating Procedure for Determination of Phthalates. [Link]
-
University of the Western Cape. (n.d.). Theoretical study on the esterification of methanol with acetic acid and acid halides. [Link]
-
OCI. (2020). Safety Data Sheet: Methanol. [Link]
-
Agilent. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. [Link]
-
RJEEC. (2022). A Study on Dimethyl Phthalate Removal from Aqueous Systems by a Hybrid Process. [Link]
- Google Patents. (n.d.).
-
University of Southampton. (2020). Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous–Flow Photochemistry. [Link]
- Google Patents. (n.d.).
-
MDPI. (2022). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines. [Link]
-
MDPI. (2025). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. [Link]
-
ResearchGate. (2026). Acid-catalyzed transesterification and esterification in methanol. [Link]
-
TU Clausthal. (n.d.). Catalytic Esterification of Acetic Acid with Methanol. [Link]
Sources
- 1. Dimethyl 4,5-dichlorophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl 4,5-di-chloro-phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. agilent.com [agilent.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. methanex.com [methanex.com]
- 11. documentation.oci-global.com [documentation.oci-global.com]
Troubleshooting & Optimization
troubleshooting guide for Dimethyl 4,5-dichlorophthalate synthesis reactions
Topic: Troubleshooting & Optimization Guide for DM-4,5-DCP Synthesis Document ID: TSC-ORG-45DCP-2024 Audience: Senior Chemists, Process Engineers, Drug Discovery Researchers[1]
Core Directive & Executive Summary
Product Overview: Dimethyl 4,5-dichlorophthalate (DM-4,5-DCP) is a critical intermediate, often used as a precursor for substituted phthalocyanines, ruthenium-based metathesis catalysts, and pharmaceutical scaffolds (e.g., Alzheimer's research).[1][2][3]
The Challenge: Unlike unsubstituted dimethyl phthalate (a liquid), the 4,5-dichloro derivative is a low-melting solid that frequently presents as a supercooled oil.[1] The presence of electron-withdrawing chlorine atoms at the 4,5-positions deactivates the aromatic ring but makes the carbonyl carbons highly electrophilic.[1] However, steric and electronic factors often lead to incomplete esterification (stalling at the mono-ester) or oiling out during purification.[1]
This guide replaces generic advice with a rigorous, self-validating protocol based on the Thionyl Chloride (SOCl₂)/Methanol activation route, which is superior to standard Fischer esterification for this substrate.
Standard Operating Procedure (The "Gold Standard")
Method: In-situ Acid Chloride Activation (SOCl₂/MeOH) Rationale: Standard H₂SO₄ reflux often leaves unreacted mono-ester due to equilibrium limitations.[1] SOCl₂ generates anhydrous HCl and activates the carboxyl groups irreversibly, driving the reaction to the diester.[1]
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 4,5-Dichlorophthalic Acid | 1.0 | Substrate | Ensure dry; water kills the catalyst.[1] |
| Thionyl Chloride (SOCl₂) | 3.0 - 4.0 | Activator | Excess required to scavenge water and drive kinetics.[1] |
| Methanol (Anhydrous) | Solvent (0.3M) | Reactant | Must be dry.[1][4] Acts as solvent and nucleophile.[1] |
| DMF (Dimethylformamide) | 2-3 drops | Catalyst | Catalytic Vilsmeier-Haack type activation (optional but recommended).[1] |
Step-by-Step Protocol
-
Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with drying tube/N₂ line), and a pressure-equalizing addition funnel.
-
Solvation: Suspend 4,5-dichlorophthalic acid in anhydrous methanol (concentration ~0.3 M). Cool the suspension to 0°C in an ice bath.
-
Activation (The Exotherm): Add SOCl₂ dropwise over 30 minutes.
-
Reflux: Once addition is complete, remove the ice bath. Allow to warm to RT, then heat to reflux (65°C) for 4–12 hours.
-
Checkpoint: The suspension should clear to a homogeneous solution as the diester forms.[1]
-
-
Workup:
Troubleshooting & FAQs
Category A: Reaction Kinetics & Conversion
Q: The reaction mixture remains cloudy after 12 hours of reflux. Is it done?
-
Diagnosis: Likely incomplete conversion.[1] The starting acid is insoluble in MeOH; the diester is soluble.[1] Cloudiness suggests unreacted acid or mono-ester precipitation.[1]
-
Root Cause: Water contamination in the MeOH is hydrolyzing the activated intermediate back to the acid.[1]
-
Solution:
Q: I see two spots on my TLC close together. What are they?
-
Diagnosis: The lower spot is the Mono-methyl 4,5-dichlorophthalate .
-
Mechanism: The first esterification is fast.[1] The second is slower due to statistical probability and slight steric changes.[1]
-
Fix: Do not proceed to workup. The mono-ester acts as a surfactant and will complicate crystallization.[1] Extend reflux time or switch to a higher boiling alcohol (e.g., ethanol) if the methyl ester is not strictly required (though this changes the product).[1]
Category B: Purification & "Oiling Out"[5][6]
Q: Upon concentration, I got a clear oil that won't solidify. Did I make the wrong product?
-
Diagnosis: You likely have the correct product.[1] DM-4,5-DCP has a melting point around 35–40°C (or slightly higher depending on purity) and tends to supercool.[1]
-
Technical Insight: The "ortho-effect" of the esters combined with the chlorine atoms creates a lattice energy that is easily disrupted by impurities.[1]
-
Protocol for Crystallization:
-
Dissolve the oil in a minimum amount of hot Isopropyl Alcohol (IPA) or Methanol .[1]
-
Add warm water dropwise until the solution turns slightly turbid (cloud point).
-
Add a drop of pure MeOH to clear it.[1]
-
Crucial Step: Scratch the inner wall of the flask with a glass rod to induce nucleation.[1]
-
Place in a freezer (-20°C) overnight. Do not disturb.
-
Q: My product is dark brown/black. How do I clean it?
-
Diagnosis: Thermal decomposition or trace metal contamination (if using old SOCl₂).[1]
-
Solution:
-
Dissolve in EtOAc.[1]
-
Treat with Activated Charcoal (5% w/w) at reflux for 15 mins.
-
Filter through a Celite pad while hot.
-
Recrystallize as described above.
-
Visualizations
Figure 1: Reaction Pathway & Logic Flow
Caption: Step-wise conversion from insoluble acid to soluble diester. Note the reversibility if water is introduced.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic workflow for common synthesis failures.
Quantitative Data Summary
| Parameter | Specification | Notes |
| Molecular Weight | 263.07 g/mol | |
| Melting Point | ~35–40°C (Lit.[1] varies) | Often appears as an oil; crystallizes upon freezing/seeding.[1] |
| Solubility | MeOH, EtOAc, DCM | Insoluble in water.[1] |
| TLC R_f | ~0.6 (30% EtOAc/Hex) | Acid stays at baseline.[1] |
| Yield Target | 75% – 85% | Lower yields indicate hydrolysis or loss during wash.[1] |
References
-
Hickstein, D. D., et al. (2021).[1][2] Dimethyl 4,5-dichlorophthalate. IUCrData.
- Relevance: Confirms synthesis from 4,5-dichlorophthalic acid, crystal structure, and utility as a precursor.
-
Common Organic Chemistry. (n.d.).[1] Acid to Ester - Thionyl Chloride (SOCl2) and Methanol.[1][4][5]
- Relevance: Provides the mechanistic basis and general protocol for SOCl2 mediated esterific
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 13837329, Dimethyl 4,5-dichlorophthalate.
Sources
- 1. Dimethyl phthalate - Wikipedia [en.wikipedia.org]
- 2. Dimethyl 4,5-di-chloro-phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl 4,5-dichlorophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brainly.in [brainly.in]
- 5. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 6. ICSC 0261 - DIMETHYL PHTHALATE [chemicalsafety.ilo.org]
Technical Support Center: Stability & Preservation of Dimethyl 4,5-dichlorophthalate
Core Directive & Executive Summary
Dimethyl 4,5-dichlorophthalate (DM-4,5-DCP) is a specialized halogenated aromatic ester, distinct from its liquid cousin, Dimethyl Phthalate (DMP). Unlike DMP, DM-4,5-DCP typically exists as a crystalline solid at room temperature due to the intermolecular forces introduced by the chlorine substituents at the 4 and 5 positions.
The Stability Paradox: While the aromatic ring is stabilized by the chlorine atoms, these same electron-withdrawing groups (EWGs) reduce the electron density at the carbonyl carbons. This makes the ester bonds more electrophilic and significantly more susceptible to nucleophilic attack (hydrolysis) than non-chlorinated phthalates.
Key Preservation Strategy:
-
Primary Threat: Moisture-induced hydrolysis (accelerated by residual acid).
-
Secondary Threat: Photolytic dechlorination (UV sensitivity).
-
Storage Standard: Amber glass (NO PLASTIC), desiccated, inert atmosphere (Ar/N₂), <25°C.
Critical Degradation Pathways (The "Why")
To preserve DM-4,5-DCP, you must understand the molecular mechanics of its breakdown.
A. The Hydrolysis Cascade (Moisture Sensitivity)
The chlorine atoms at positions 4 and 5 pull electron density away from the benzene ring (
B. Photolysis
Chlorinated aromatics are prone to homolytic fission of the C-Cl bond under UV light, leading to radical formation and degradation into non-chlorinated byproducts or polymerization.
Visualization: Degradation Mechanism
The following diagram illustrates the stepwise hydrolysis pathway you must prevent.
Figure 1: Stepwise hydrolysis of DM-4,5-DCP. The first ester bond breaks more rapidly due to the electron-withdrawing influence of the chlorine substituents.
Troubleshooting Guide (The "How")
This section addresses specific observations researchers encounter in the lab.
Scenario A: The "Wet Solid" Phenomenon
Symptom: The crystalline powder appears clumpy, sticky, or smells faintly acidic (vinegar-like).
-
Diagnosis: Partial hydrolysis. The "wetness" is often released methanol or absorbed atmospheric water. The acidic smell is the formation of the monoester or free acid.
-
Immediate Action:
-
Perform a melting point check (Pure DM-4,5-DCP has a sharp melting point; degraded material melts over a broad, lower range).
-
If degradation is <5%, recrystallize immediately (See Protocol 2).
-
If >10%, discard. The free acid is difficult to separate quantitatively without substantial loss.
-
Scenario B: Yellowing/Discoloration
Symptom: The white/colorless crystals turn pale yellow.
-
Diagnosis: Photolytic degradation or oxidation of trace impurities (often from the synthesis catalyst like H₂SO₄).
-
Immediate Action:
-
Check UV exposure history.
-
Recrystallize using activated charcoal to remove chromophores.
-
Store in amber vials moving forward.
-
Scenario C: "Ghost Peaks" in HPLC/GC
Symptom: Unexpected peaks appearing near the solvent front or slightly after the main peak.
-
Diagnosis: Transesterification. If you dissolved the sample in Methanol or Ethanol for analysis and let it sit, the alcohol solvent may have exchanged with the ester groups.
-
Solution: Always use non-nucleophilic solvents for analysis (Acetonitrile, Chloroform, or Dichloromethane) and analyze immediately.
Experimental Protocols (The "Do")
Protocol 1: Purification via Recrystallization
Use this to restore "sticky" or slightly yellowed batches.
Context: DM-4,5-DCP is synthesized via acid-catalyzed esterification in methanol. We reverse-engineer this solubility profile for purification.
| Step | Action | Critical Technical Note |
| 1 | Dissolution | Dissolve crude solid in minimal boiling Methanol (MeOH). |
| 2 | Filtration | If yellow, add 1% wt/wt activated charcoal and filter hot. |
| 3 | Crystallization | Allow to cool slowly to room temp, then 4°C. |
| 4 | Wash | Filter crystals and wash with cold (-20°C) MeOH. |
| 5 | Drying | Vacuum dry at room temperature for 24h. |
Protocol 2: The "Gold Standard" Storage Setup
Follow this for long-term banking (>6 months).
-
Container: Borosilicate Glass Amber Vial (Type I).
-
Why: Plasticizers (like standard phthalates) from plastic tubes can leach into your sample, causing cross-contamination.
-
-
Atmosphere: Argon or Nitrogen backfill.
-
Why: Displaces moisture-laden air.
-
-
Seal: Teflon-lined screw cap + Parafilm wrap.
-
Why: Teflon is inert; Parafilm prevents gas exchange.
-
-
Environment: Desiccator cabinet at 4°C.
Protocol 3: Rapid QC Check (TLC)
Quickly verify integrity before using in expensive steps.
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (8:2 v/v).
-
Visualization: UV light (254 nm).
-
Interpretation:
-
Rf ~0.6: Intact Diester (DM-4,5-DCP).
-
Rf ~0.3: Monoester (Degradation Product).
-
Baseline: Dichlorophthalic Acid (Severe Degradation).
-
Decision Tree: Storage & Handling
Figure 2: Logical flow for assessing sample integrity upon receipt and determining storage conditions.
Frequently Asked Questions (FAQs)
Q: Can I store DM-4,5-DCP in polypropylene (PP) Falcon tubes? A: No. Phthalates are plasticizers. While DM-4,5-DCP is a solid, surface contact with plastics can lead to "leaching" where the compound interacts with the polymer matrix, or conversely, plasticizers from the tube contaminate your pure compound. Always use glass.
Q: I see a "shelf-life" of 2 years on the CoA. Is it useless after that? A: Not necessarily. The 2-year mark is typically a re-test date. If stored under Argon at 4°C, the compound is chemically stable for 3-5 years. Perform the TLC or Melting Point check (Protocol 3) to validate purity before discarding.
Q: Why does my sample smell like vinegar? A: This indicates hydrolysis. The "vinegar" smell is likely acetic acid if recrystallized from ethyl acetate, or simply the sharp acrid smell of the free dichlorophthalic acid/methanol mix. This batch requires purification.
Q: Is this compound light sensitive? A: Yes, moderately. Chlorinated aromatics can undergo photodechlorination. While not as sensitive as silver salts, prolonged exposure to benchtop fluorescent light can induce yellowing.
References
-
Hickstein, D. D., et al. (2021). Dimethyl 4,5-dichlorophthalate.[1][2] IUCrData, 6(10), x211043.[2] (Confirming crystal structure and synthesis via acid catalysis). Link
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: Dimethyl Phthalate.[3] (General handling for phthalate esters).[4] Link
-
Staples, C. A., et al. (1997). The environmental fate of phthalate esters: A literature review. Chemosphere, 35(4), 667-749. (Establishing hydrolysis kinetics and mechanisms). Link
-
TCI Chemicals. Storage and Stability of Phthalate Esters. (General storage guidelines for fine chemical esters). Link
Sources
challenges in the characterization of Dimethyl 4,5-dichlorophthalate derivatives
As a Senior Application Scientist, I've frequently collaborated with researchers and drug development professionals who work with halogenated aromatic compounds. A recurring topic of discussion is the unique set of challenges presented by the characterization of Dimethyl 4,5-dichlorophthalate and its derivatives. Their utility as precursors for pharmaceuticals, including treatments for Alzheimer's disease, and as ligands for metathesis catalysts makes their accurate characterization paramount.[1][2]
This technical support center is designed to provide practical, in-depth guidance to navigate these challenges. We will move beyond simple procedural lists to explore the underlying principles of the issues you may encounter, offering robust troubleshooting strategies and detailed protocols grounded in scientific expertise.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing Dimethyl 4,5-dichlorophthalate and its derivatives?
A1: The primary challenges stem from the molecule's structure: the presence of two chlorine atoms, two ester functional groups, and an aromatic ring. These features can lead to:
-
Complex Isotopic Patterns in Mass Spectrometry: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[3][4] For a dichlorinated compound, this results in a characteristic M, M+2, and M+4 pattern that can be complex to interpret.[5]
-
Chromatographic Difficulties: Phthalate esters are known for their "stickiness" and potential for co-elution with similar compounds. Furthermore, they are ubiquitous environmental contaminants, which can lead to interference and false positives.[6]
-
Ambiguous NMR Spectra: The symmetry of the parent molecule can be lost in derivatives, leading to complex splitting patterns. The conformation of the ester groups can also influence chemical shifts.[1][2]
-
Synthesis and Purification Hurdles: Ensuring complete esterification and removing residual diacid or monoester impurities requires careful optimization and rigorous purification methods.
Q2: Why is sample purity so critical before any characterization?
A2: Impurities can significantly complicate spectral interpretation. For instance, residual starting material (4,5-dichlorophthalic acid) can suppress ionization in an electrospray mass spectrometer or create broad, interfering peaks in NMR. Trace amounts of solvents or byproducts from the synthesis can co-elute in chromatography, making quantification inaccurate.[6] A clean sample is the foundation of reliable data.
Q3: Are there any special handling considerations for these compounds?
A3: Yes. Phthalate esters can be absorbed through the skin and may have endocrine-disrupting properties.[7] Always handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Additionally, be aware that phthalates are common plasticizers.[8] To avoid sample contamination, use glass labware and high-purity solvents packaged in glass bottles whenever possible.[9]
Troubleshooting Guide: Mass Spectrometry (MS)
Mass spectrometry is a cornerstone for confirming the molecular weight and elemental composition of your derivatives. However, the dichlorinated nature of these compounds requires a specific approach to data interpretation.
Q: The molecular ion region of my mass spectrum shows multiple peaks (M, M+2, M+4). How do I confirm it's my dichlorinated compound?
A: This is the expected isotopic signature for a compound containing two chlorine atoms. The natural abundance of chlorine isotopes is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl (roughly 3:1).[3][4]
-
The M peak corresponds to the molecule containing two ³⁵Cl atoms.
-
The M+2 peak corresponds to the molecule containing one ³⁵Cl and one ³⁷Cl atom.
-
The M+4 peak corresponds to the molecule containing two ³⁷Cl atoms.
The expected intensity ratio of these peaks is approximately 9:6:1 . Minor deviations are common, but this pattern is a strong indicator of a dichlorinated species.
Data Presentation: Isotopic Abundance for Chlorinated Compounds
| Number of Chlorine Atoms | Isotopic Peaks | Theoretical Intensity Ratio |
| 1 | M, M+2 | 3:1 |
| 2 | M, M+4, M+4 | 9:6:1 |
| 3 | M, M+2, M+4, M+6 | 27:27:9:1 |
Q: I'm not seeing the molecular ion, or it's very weak. What's happening?
A: This is a common issue, particularly with Electron Ionization (EI). Aromatic esters can be prone to fragmentation.
-
Causality: The energy from EI can easily cleave the ester's C-O bond. The most common fragmentation pathway is the loss of a methoxy radical (•OCH₃) or formaldehyde (CH₂O) from the ester group.
-
Troubleshooting Steps:
-
Switch to a "softer" ionization technique. Chemical Ionization (CI) or Electrospray Ionization (ESI) are less energetic and more likely to preserve the molecular ion.
-
Check for fragmentation patterns. Look for a prominent peak at M-31 (loss of •OCH₃). This fragment is often more stable and can be the base peak.
-
Optimize the source temperature. High temperatures in the GC-MS interface or the MS source can induce thermal degradation before ionization. Try lowering the temperature.[10]
-
Logical Relationship: Troubleshooting a Weak Molecular Ion```dot
graph "Troubleshooting_MS_Signal" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
Start [label="Weak or Absent\nMolecular Ion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckFrag [label="Analyze for Expected\nFragment Ions (e.g., M-31)"]; SoftIon [label="Use Softer Ionization\n(ESI, CI)"]; Temp [label="Optimize Source\nTemperature"]; Result [label="Molecular Ion\nObserved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CheckFrag [label=" Is fragmentation evident? "]; CheckFrag -> SoftIon [label=" Yes "]; Start -> SoftIon [label=" No fragmentation seen "]; SoftIon -> Temp; Temp -> Result; }
Caption: Systematic approach to resolving GC peak tailing issues.
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 4,5-dichlorophthalate
This protocol is adapted from established literature procedures.
[1][2]Objective: To synthesize Dimethyl 4,5-dichlorophthalate from 4,5-dichlorophthalic acid via Fischer esterification.
Materials:
-
4,5-dichlorophthalic acid
-
Methanol (CH₃OH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4,5-dichlorophthalic acid (1.0 eq).
-
Add a sufficient volume of methanol to dissolve the acid with stirring (approx. 15 mL per gram of acid).
-
Carefully and slowly add concentrated sulfuric acid dropwise (approx. 0.1 eq). Caution: Exothermic reaction.
-
Heat the mixture to reflux (approx. 70°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, remove the bulk of the methanol using a rotary evaporator.
-
Dilute the residue with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product, which may be an oil that crystallizes upon standing.
[1]***
References
- Method 606: Phthal
- Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry | LCGC Intern
- Determination of Phthalate Esters in Beverages and Milk Using High Performance Liquid Chrom
- Technical Support Center: Characterization of Halogen
- Mass Spectrometric Analysis.
- Determination of phthalate esters in cosmetics by gas chromatography with flame ionization detection and mass spectrometric detection - Academia.edu.
- Dimethyl 4,5-dichlorophthal
- Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD)
- Mass Spectrometric Analysis.
- Mass spectrometry of halogen-containing organic compounds - ResearchG
- Organic Compounds Containing Halogen
- Isotopes in Mass Spectrometry - Chemistry Steps.
- Dimethyl 4,5-di-chloro-phthal
- 1H NMR Chemical Shifts.
- NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry D
Sources
- 1. Dimethyl 4,5-dichlorophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl 4,5-di-chloro-phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. (PDF) Determination of phthalate esters in cosmetics by gas chromatography with flame ionization detection and mass spectrometric detection [academia.edu]
- 8. pjoes.com [pjoes.com]
- 9. epa.gov [epa.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to Dimethyl 4,5-dichlorophthalate: A Guide for Researchers
Abstract
Dimethyl 4,5-dichlorophthalate is a key intermediate in the synthesis of a variety of fine chemicals, including pharmaceuticals, agrochemicals, and high-performance polymers. Its rigid, dichlorinated aromatic core makes it an attractive building block for creating molecules with specific steric and electronic properties. This guide provides a comparative analysis of the most common and emerging synthetic routes to Dimethyl 4,5-dichlorophthalate, offering in-depth technical insights, detailed experimental protocols, and a thorough evaluation of each method's advantages and disadvantages. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable synthetic strategy for their specific application, considering factors such as yield, purity, scalability, cost, and environmental impact.
Introduction: The Significance of Dimethyl 4,5-dichlorophthalate
Dimethyl 4,5-dichlorophthalate, with the chemical formula C₁₀H₈Cl₂O₄, is a white to off-white crystalline solid. The presence of two chlorine atoms on the benzene ring significantly influences its reactivity and physical properties, making it a valuable precursor for a range of complex molecules. Notably, it has been utilized as a precursor in the synthesis of ligands for metathesis catalysts and in the development of drugs for treating Alzheimer's disease[1][2]. The strategic placement of the chloro and ester functionalities allows for diverse chemical transformations, including nucleophilic aromatic substitution, hydrolysis, and further modifications of the ester groups.
The selection of an appropriate synthetic route is a critical decision in any chemical research and development program. An ideal synthesis should be high-yielding, produce a pure product with minimal downstream processing, be cost-effective, and adhere to the principles of green chemistry. This guide will explore three primary synthetic pathways to Dimethyl 4,5-dichlorophthalate, providing the necessary data and analysis to make an informed choice.
Synthetic Route 1: Fischer Esterification of 4,5-Dichlorophthalic Acid
This is the most widely reported and arguably the most straightforward method for the laboratory-scale synthesis of Dimethyl 4,5-dichlorophthalate. The reaction involves the direct esterification of commercially available 4,5-dichlorophthalic acid with methanol, catalyzed by a strong acid, typically sulfuric acid.
Mechanistic Insights
The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction. The mechanism proceeds as follows:
-
Protonation of the Carbonyl Oxygen: The sulfuric acid protonates one of the carbonyl oxygens of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, a good leaving group, regenerating the carbonyl group.
-
Deprotonation: The protonated carbonyl of the ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. This process occurs for both carboxylic acid groups on the phthalic acid molecule.
Experimental Protocol
A typical experimental procedure for the Fischer esterification of 4,5-dichlorophthalic acid is as follows[1]:
Materials:
-
4,5-Dichlorophthalic acid
-
Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4,5-dichlorophthalic acid (1.0 eq) in an excess of methanol.
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., ~0.1 eq) dropwise.
-
Heat the reaction mixture to reflux (approximately 70°C) and maintain for several hours (e.g., overnight) to ensure complete conversion.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
The product can be further purified by recrystallization, for example, from a mixture of isopropyl alcohol and dichloromethane, to obtain crystalline Dimethyl 4,5-dichlorophthalate.
Performance Analysis
| Parameter | Evaluation |
| Yield | Reported yields are typically in the range of 77%[1][2]. |
| Purity | Recrystallization generally affords a product of high purity, suitable for most applications. |
| Scalability | This method is readily scalable for laboratory and pilot plant production. |
| Cost | The starting materials, 4,5-dichlorophthalic acid and methanol, are commercially available and relatively inexpensive. Sulfuric acid is a common and cheap catalyst. |
| Safety | Concentrated sulfuric acid is highly corrosive and requires careful handling. The reaction should be performed in a well-ventilated fume hood. |
| Environmental Impact | The use of a strong acid catalyst and organic solvents for extraction and purification are drawbacks from a green chemistry perspective. |
Synthetic Route 2: From 4,5-Dichlorophthalic Anhydride
An alternative and closely related approach involves the use of 4,5-dichlorophthalic anhydride as the starting material. This route can be advantageous as the anhydride is often more readily available or can be easily prepared from the diacid. The synthesis can proceed via two main pathways: direct esterification or a two-step process involving the formation of the half-ester.
Pathway A: Direct Esterification of the Anhydride
In this method, the anhydride is directly reacted with methanol, which can be facilitated by an acid or base catalyst, or even under high-pressure conditions to enhance the reaction rate.
The ring-opening of the anhydride by methanol is the initial step, forming a monoester-monocarboxylic acid. The subsequent esterification of the remaining carboxylic acid group then follows a mechanism similar to the Fischer esterification described in Route 1. The use of high pressure and supercritical CO₂ as a co-solvent has been shown to significantly accelerate the esterification of phthalic anhydride with methanol, suggesting a similar benefit could be achieved for its dichlorinated counterpart[3][4].
Materials:
-
4,5-Dichlorophthalic anhydride
-
Methanol (CH₃OH)
-
(Optional) Acid catalyst (e.g., H₂SO₄)
-
(Optional) Supercritical CO₂ apparatus
Procedure:
-
Charge a high-pressure reactor with 4,5-dichlorophthalic anhydride and methanol.
-
If using a catalyst, add it to the mixture.
-
Seal the reactor and pressurize with carbon dioxide to the desired level.
-
Heat the reactor to the target temperature (e.g., 60-110°C) and maintain for the required reaction time.
-
After cooling and depressurization, the product can be isolated and purified using similar workup procedures as described in Route 1.
Pathway B: Two-Step Synthesis via Half-Ester
This pathway involves the initial ring-opening of the anhydride with one equivalent of methanol to form the monoester, followed by the esterification of the remaining carboxylic acid.
Step 1: Synthesis of 4,5-Dichlorophthalic Anhydride [5]
-
Reflux a mixture of 4,5-dichlorophthalic acid and acetic anhydride for approximately 2 hours.
-
Upon cooling, the 4,5-dichlorophthalic anhydride precipitates and can be collected by filtration.
Step 2: Esterification
The anhydride can then be reacted with methanol as described in the direct esterification pathway.
Performance Analysis
| Parameter | Evaluation |
| Yield | The preparation of the anhydride from the diacid is typically high-yielding. The subsequent esterification is also expected to be efficient. |
| Purity | The intermediate anhydride can be purified before esterification, potentially leading to a cleaner final product. |
| Scalability | This route is also amenable to scaling. |
| Cost | The additional step of preparing the anhydride adds to the overall cost and time. However, if the anhydride is a more readily available starting material, this route can be cost-effective. |
| Safety | Acetic anhydride is corrosive and a lachrymator. High-pressure reactions require specialized equipment and safety precautions. |
| Environmental Impact | The use of acetic anhydride and potential for high-pressure conditions are considerations. |
Synthetic Route 3: From 4,5-Dichlorophthalonitrile
A less common but viable route involves the synthesis of Dimethyl 4,5-dichlorophthalate from 4,5-dichlorophthalonitrile. This multi-step synthesis offers an alternative when the dinitrile is a more accessible starting material.
Synthetic Pathway
This route typically involves the following transformations:
-
Synthesis of 4,5-Dichlorophthalonitrile: This can be achieved from 4,5-dichlorophthalic anhydride via the corresponding phthalamide[6][7].
-
Hydrolysis of the Dinitrile: The dinitrile is hydrolyzed to 4,5-dichlorophthalic acid under acidic or basic conditions.
-
Esterification: The resulting diacid is then esterified as described in Route 1.
Experimental Protocol (Conceptual)
A detailed, unified protocol for this entire sequence is not available in the provided search results. However, the individual steps can be pieced together from the literature.
Step 1: Synthesis of 4,5-Dichlorophthalonitrile (from the anhydride) [6][7]
-
React 4,5-dichlorophthalic anhydride with a dehydrating agent in the presence of an amide source (e.g., formamide or ammonia followed by a dehydrating agent like POCl₃ or phosgene) to form the dinitrile.
Step 2: Hydrolysis to 4,5-Dichlorophthalic Acid
-
The 4,5-dichlorophthalonitrile can be hydrolyzed by heating with a strong acid (e.g., aqueous HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH) followed by acidification.
Step 3: Fischer Esterification
-
The obtained 4,5-dichlorophthalic acid is then esterified with methanol and an acid catalyst as detailed in Route 1.
Performance Analysis
| Parameter | Evaluation |
| Yield | The overall yield for this multi-step process is likely to be lower than the more direct routes due to the accumulation of losses at each step. |
| Purity | Purification is required at each step, which can be labor-intensive but can also lead to a very pure final product. |
| Scalability | The synthesis of the dinitrile may involve hazardous reagents (e.g., POCl₃, phosgene), which can pose challenges for large-scale production. |
| Cost | This is likely the most expensive route due to the multiple steps and the cost of the reagents involved in the nitrile formation and hydrolysis. |
| Safety | The reagents used for the synthesis of the dinitrile can be highly toxic and require specialized handling procedures. |
| Environmental Impact | This route generates more waste due to the multiple synthetic steps and the use of hazardous reagents. |
Comparative Summary and Conclusion
To facilitate a direct comparison, the key aspects of each synthetic route are summarized in the table below.
| Feature | Route 1: Fischer Esterification of Diacid | Route 2: From Anhydride | Route 3: From Dinitrile |
| Starting Material | 4,5-Dichlorophthalic acid | 4,5-Dichlorophthalic anhydride | 4,5-Dichlorophthalonitrile |
| Number of Steps | 1 | 1-2 | 3+ |
| Typical Yield | ~77%[1][2] | Potentially high | Lower overall yield |
| Key Reagents | Methanol, H₂SO₄ | Methanol, (optional) catalyst, Acetic Anhydride | Dehydrating agents, strong acid/base, Methanol, H₂SO₄ |
| Scalability | Good | Good | Challenging |
| Cost-Effectiveness | High | Moderate | Low |
| Safety Concerns | Corrosive acid | Corrosive/lachrymatory anhydride, potential high pressure | Highly toxic reagents |
| Environmental Friendliness | Moderate | Moderate to Low | Low |
For most laboratory-scale applications where 4,5-dichlorophthalic acid is commercially available, the Fischer esterification (Route 1) remains the most practical and efficient method for the synthesis of Dimethyl 4,5-dichlorophthalate. It is a well-established, high-yielding, and relatively simple one-step procedure.
The synthesis from 4,5-dichlorophthalic anhydride (Route 2) is a viable alternative, particularly if the anhydride is a more accessible starting material. The potential for process intensification through high-pressure and supercritical fluid technologies makes this an interesting area for further research, especially for industrial applications.
The route starting from 4,5-dichlorophthalonitrile (Route 3) is the most complex and least economical of the three. It should only be considered if the dinitrile is readily available and other starting materials are not, or if specific structural modifications are planned at the nitrile stage.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the reaction, the availability and cost of starting materials, and the laboratory's capabilities and safety infrastructure. This guide provides the foundational knowledge to make a well-informed decision for the successful synthesis of Dimethyl 4,5-dichlorophthalate.
Visualizing the Synthetic Pathways
To provide a clear visual representation of the discussed synthetic routes, the following diagrams have been generated using the DOT language.
Figure 1: Overview of the primary synthetic routes to Dimethyl 4,5-dichlorophthalate.
Figure 2: A typical experimental workflow for the Fischer esterification of 4,5-dichlorophthalic acid.
References
-
Hickstein, M. W., et al. (2021). Dimethyl 4,5-dichlorophthalate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1135-1138. [Link]
-
Benito-Lopez, F., et al. (2007). Substantial rate enhancements of the esterification reaction of phthalic anhydride with methanol at high pressure and using supercritical CO2 as a co-solvent in a glass microreactor. Lab on a Chip, 7(10), 1345-1351. [Link]
-
PrepChem. (2023). Synthesis of A. 4,5-Dichlorophthalic Anhydride. [Link]
-
Hickstein, M. W., et al. (2021). Dimethyl 4,5-di-chloro-phthalate. IUCrData, 6(10), x211043. [Link]
- Google Patents. (1995). Method for producing 4,5-dichlorophthalic acid or salt thereof. JPH07109245A.
- Google Patents. (1935). The method of obtaining 4,5-dichlorophthalic acid. SU41515A1.
-
Horie, T., et al. (2003). Pressure effect on the esterification of phthalic anhydride in supercritical CO2. Chemical Communications, (10), 1140-1141. [Link]
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- 3. research.utwente.nl [research.utwente.nl]
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A Comparative Guide to the Environmental Fate and Degradation of Dimethyl 4,5-dichlorophthalate
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the environmental fate and degradation of Dimethyl 4,5-dichlorophthalate (DMDP), a chlorinated aromatic ester. While specific environmental data on DMDP is limited, this document synthesizes available information on structurally similar compounds, including the widely used non-chlorinated analogue, Dimethyl Phthalate (DMP), and the herbicide Dimethyl tetrachloroterephthalate (DCPA), to provide a scientifically grounded perspective. This guide is intended for researchers, environmental scientists, and professionals in drug development and chemical manufacturing who require a deep understanding of the persistence and transformation of such compounds in the environment.
Introduction: The Environmental Significance of Chlorinated Phthalates
Dimethyl 4,5-dichlorophthalate (C₁₀H₈Cl₂O₄) is a chemical intermediate used in the synthesis of various organic compounds, including ligands for metathesis catalysts and precursors for pharmaceuticals aimed at treating conditions like Alzheimer's disease.[1][2] Its structure, featuring a benzene ring with two adjacent methyl ester groups and two chlorine atoms, raises environmental concerns due to the known persistence and potential toxicity of many chlorinated aromatic compounds.
The environmental fate of phthalate esters is of significant interest as they are ubiquitous environmental contaminants.[3][4] While not covalently bound to the polymer matrix in plastics, they can leach into the environment.[5] The addition of chlorine atoms to the phthalate structure, as in DMDP, is expected to influence its physicochemical properties and, consequently, its behavior, persistence, and degradation pathways in the environment. Understanding these aspects is crucial for assessing its potential ecological impact.
This guide will compare the known and inferred environmental fate of DMDP with that of its non-chlorinated counterpart, Dimethyl Phthalate (DMP), a common plasticizer and insect repellent.[6] This comparison will highlight the influence of chlorination on the molecule's environmental behavior.
Physicochemical Properties: A Comparison
| Property | Dimethyl 4,5-dichlorophthalate (DMDP) (Inferred) | Dimethyl Phthalate (DMP) | Influence of Chlorination |
| Molecular Formula | C₁₀H₈Cl₂O₄ | C₁₀H₁₀O₄ | Addition of two chlorine atoms |
| Molar Mass | 263.08 g/mol | 194.18 g/mol [6] | Increased molar mass |
| Water Solubility | Expected to be lower than DMP | ~4 g/L (poorly soluble)[6] | The presence of chlorine atoms generally decreases water solubility. |
| Vapor Pressure | Expected to be lower than DMP | 0.01 mmHg (20°C)[6] | Increased molecular weight typically leads to lower volatility. |
| Octanol-Water Partition Coefficient (Log Kow) | Expected to be higher than DMP | 1.6 (indicates low potential for bioaccumulation) | Chlorination generally increases lipophilicity and thus the Log Kow value, suggesting a higher potential for bioaccumulation. |
Abiotic Degradation: The Role of Light and Water
Abiotic degradation processes, including hydrolysis and photolysis, are significant transformation pathways for phthalate esters in the environment.[5]
Hydrolysis
Hydrolysis is the cleavage of chemical bonds by the addition of water. For phthalate esters, this involves the stepwise cleavage of the ester bonds to form the monoester and then the corresponding phthalic acid.[5]
-
Dimethyl Phthalate (DMP): Hydrolysis of DMP is generally a slow process in environmental conditions.
-
Dimethyl 4,5-dichlorophthalate (DMDP): The rate of hydrolysis for DMDP is not documented. However, for the related compound DCPA (Dimethyl tetrachloroterephthalate), hydrolysis is not a primary degradation pathway in moderately acidic to moderately alkaline water (pH 5.0 to 9.0).[7] It is plausible that DMDP exhibits similar stability towards hydrolysis under typical environmental pH ranges. Conditions in lower landfill layers, such as high temperatures and pressures and the presence of catalysts, could potentially enhance hydrolysis.[5]
Photolysis
Photolysis is the degradation of a molecule by light, particularly ultraviolet (UV) radiation from the sun.
-
Dimethyl Phthalate (DMP): The aqueous photolysis half-life of DMP is estimated to be around 3 years, indicating that it is a very slow process. However, advanced oxidation processes, such as the use of Fenton reagent (UV/H₂O₂/Fe²⁺), can significantly accelerate the photodegradation of DMP, with up to 81% degradation within 120 minutes under optimal conditions.[8] The UV/TiO₂ system has also been shown to be highly effective, achieving over 93% removal of DMP in 90 minutes.[9] Degradation by liquid phase plasma with TiO₂ photocatalysts has also been demonstrated, with intermediates identified as dimethyl 4-hydroxyphthalate and methyl salicylates.[10]
-
Dimethyl 4,5-dichlorophthalate (DMDP): Specific photolysis data for DMDP is lacking. For DCPA, breakdown in water is attributed to the action of sunlight, with a half-life greater than one week.[7] The presence of chlorine atoms on the aromatic ring of DMDP may influence its light absorption properties and susceptibility to photolytic degradation.
Biotic Degradation: The Microbial Contribution
Biodegradation by microorganisms is the primary mechanism for the breakdown of phthalate esters in the environment.[11]
Aerobic Biodegradation
Under aerobic conditions, many microorganisms can utilize phthalate esters as a source of carbon and energy.[3]
-
Dimethyl Phthalate (DMP): DMP is readily biodegradable by a variety of microorganisms.[12] Several bacterial species, including Achromobacter sp. and Pseudomonas sp., have been shown to efficiently degrade DMP.[13] The degradation pathway typically involves the initial hydrolysis of the diester to monomethyl phthalate (MMP) and then to phthalic acid (PA).[14] The phthalic acid is then further metabolized, often via protocatechuate, before the aromatic ring is cleaved.[14] The degradation of DMP can be influenced by environmental factors such as temperature and pH, with optimal degradation by some cyanobacteria occurring at 30°C and a pH of 9.0.[15] In some cases, the degradation of DMP is carried out by a consortium of microorganisms working in cooperation.[14]
-
Dimethyl 4,5-dichlorophthalate (DMDP): There is a lack of specific studies on the microbial degradation of DMDP. However, based on the degradation of the structurally similar herbicide DCPA, biodegradation is a key dissipation route.[7] The aerobic soil half-life of DCPA is estimated to be between 18 and 37 days.[7] The primary degradation products of DCPA are its mono- and di-acid metabolites.[7] It is highly probable that DMDP would undergo a similar initial degradation pathway, involving the hydrolysis of the ester linkages to form 4,5-dichlorophthalic acid. The subsequent degradation of the chlorinated aromatic ring is likely to be slower and more challenging for microorganisms compared to the non-chlorinated phthalic acid from DMP.
The general aerobic degradation pathway for dimethyl phthalates is illustrated below.
Caption: Inferred aerobic degradation pathways of DMP and DMDP.
Anaerobic Biodegradation
In the absence of oxygen, such as in sediments and some groundwater environments, the degradation of phthalates can still occur, although often at a slower rate.
-
Dimethyl Phthalate (DMP): Under sulfate-reducing conditions, DMP has been observed to transform into monomethyl phthalate and phthalic acid, but mineralization to CO₂ and CH₄ may not occur over extended periods.[16]
-
Dimethyl 4,5-dichlorophthalate (DMDP): For DCPA, the estimated anaerobic soil half-life is 37 to 59 days, with the final product being the di-acid degradate.[7] This suggests that while the initial ester hydrolysis can occur under anaerobic conditions, the subsequent degradation of the chlorinated aromatic ring is likely to be very slow, leading to the potential accumulation of 4,5-dichlorophthalic acid in anoxic environments.
Comparative Summary of Environmental Fate
The following table provides a comparative summary of the environmental fate of DMDP (inferred) and DMP.
| Aspect | Dimethyl 4,5-dichlorophthalate (DMDP) | Dimethyl Phthalate (DMP) |
| Persistence | Expected to be more persistent due to chlorination. The chlorinated phthalic acid degradate may be particularly persistent. | Generally considered non-persistent due to relatively rapid biodegradation. |
| Primary Degradation Pathway | Likely microbial degradation (hydrolysis of ester bonds). | Microbial degradation.[12] |
| Key Degradation Products | Monomethyl 4,5-dichlorophthalate, 4,5-dichlorophthalic acid. | Monomethyl phthalate, Phthalic acid, Protocatechuate.[14] |
| Abiotic Degradation Rates | Hydrolysis and photolysis are likely to be slow processes. | Hydrolysis and photolysis are very slow under natural conditions. |
| Biodegradation Rates | Expected to be slower than DMP, especially for the degradation of the chlorinated aromatic ring. | Readily biodegradable under aerobic conditions. Slower under anaerobic conditions.[16] |
| Potential for Bioaccumulation | Higher potential due to expected higher Log Kow. | Low potential. |
| Mobility | Mobility of the parent compound may be limited by lower water solubility and higher sorption to organic matter. The di-acid degradate, however, could be more mobile. | Moderate mobility in soil and water. |
Experimental Protocols
Aerobic Biodegradation Study in Water
This protocol provides a standardized method for assessing the aerobic biodegradation of a test substance like DMDP in an aqueous medium.
Objective: To determine the rate and extent of aerobic biodegradation of Dimethyl 4,5-dichlorophthalate.
Materials:
-
Test substance: Dimethyl 4,5-dichlorophthalate (DMDP)
-
Reference substance: Dimethyl Phthalate (DMP)
-
Inoculum: Activated sludge from a domestic wastewater treatment plant.
-
Mineral salts medium (e.g., OECD 301 medium).
-
Deionized water.
-
Incubation flasks (e.g., 250 mL Erlenmeyer flasks).
-
Shaking incubator.
-
Analytical equipment: High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).
Procedure:
-
Preparation of Medium and Inoculum:
-
Prepare the mineral salts medium according to standard guidelines.
-
Wash the activated sludge with the mineral medium to remove soluble organic matter. Resuspend the washed sludge in the medium.
-
-
Test Setup:
-
Prepare test flasks containing the mineral medium, inoculum, and the test substance (DMDP) at a known concentration (e.g., 10 mg/L).
-
Prepare reference flasks with DMP.
-
Prepare a toxicity control flask containing the test substance and a readily biodegradable substance to check for inhibitory effects.
-
Prepare an abiotic control flask (sterilized) to assess non-biological degradation.
-
Prepare an inoculum control flask (without the test substance) to measure endogenous respiration.
-
-
Incubation:
-
Incubate the flasks in a shaking incubator at a constant temperature (e.g., 25°C) in the dark for a period of 28 days.
-
-
Sampling and Analysis:
-
At regular intervals, withdraw samples from each flask.
-
Filter the samples to remove biomass.
-
Analyze the concentration of the parent compound (DMDP or DMP) and its major metabolites in the filtrate using a suitable analytical method (HPLC or GC-MS).
-
-
Data Analysis:
-
Calculate the percentage degradation of the test substance over time.
-
Determine the half-life of the test substance.
-
Compare the degradation of DMDP to that of the reference substance (DMP).
-
Caption: Workflow for an aerobic biodegradation study.
Conclusion
The environmental fate of Dimethyl 4,5-dichlorophthalate is a subject that warrants further investigation due to the general persistence and potential toxicity associated with chlorinated aromatic compounds. Based on the analysis of structurally similar chemicals, it is inferred that DMDP is likely to be more persistent in the environment than its non-chlorinated analog, DMP. While the initial hydrolysis of the ester groups via microbial action is a probable degradation pathway, the resulting 4,5-dichlorophthalic acid is expected to be more resistant to further breakdown. This could lead to the accumulation of this chlorinated metabolite in soil and water. The potential for higher bioaccumulation compared to DMP also raises concerns. Future research should focus on conducting empirical studies to determine the precise physicochemical properties and degradation kinetics of DMDP under various environmental conditions to accurately assess its ecological risk.
References
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Wikipedia. (n.d.). Dimethyl phthalate. [Link]
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Gao, D., & Wen, Z. (2016). Phthalate esters in the environment: A critical review of their occurrence, biodegradation, and removal during wastewater treatment processes. Science of The Total Environment. [Link]
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- Cheung, J. K. H., et al. (2007). Environmental fate of endocrine-disrupting dimethyl phthalate esters (DMPE) under sulfate-reducing condition. Science of The Total Environment.
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- Wang, Y., et al. (2021). Influences of Dimethyl Phthalate on Bacterial Community and Enzyme Activity in Vertical Flow Constructed Wetland. MDPI.
- Lee, H., et al. (2019).
- Wang, Z., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry.
- Zhao, Y., et al. (2004). Photochemical Degradation of Dimethyl Phthalate by Fenton Reagent.
- Auctores. (2024). Investigating the Effect of Phthalate Esters – Dimethyl Phthalate and Diethyl Phthalate (EDCs)
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A Senior Application Scientist's Guide to Navigating Cross-Reactivity in Analytical Assays for Dimethyl 4,5-dichlorophthalate
Introduction: The Analytical Imperative for Specificity
Dimethyl 4,5-dichlorophthalate (DM45DCP) is a halogenated aromatic ester with documented utility as a precursor molecule in the synthesis of pharmaceuticals, including treatments for Alzheimer's disease, and as a ligand for advanced metathesis catalysts.[1][2] As with any specialty chemical used in high-value applications, its purity, metabolic fate, and environmental distribution are of paramount importance. Accurate and precise quantification is non-negotiable. However, the structural characteristics of DM45DCP—a phthalate ester with a chlorinated benzene ring—place it in a class of molecules notoriously challenging for analytical chemists.
This guide provides an in-depth, field-proven perspective on a critical analytical challenge: cross-reactivity . We will move beyond textbook definitions to explore the practical realities of how structurally similar molecules can compromise data integrity in modern analytical assays. This comparison guide is designed for researchers, scientists, and drug development professionals who require unimpeachable analytical results. We will dissect the issue through the lenses of mass spectrometry and immunoassays, providing not just protocols, but the expert rationale behind them.
The Ubiquitous Challenge of Phthalate Analysis
Phthalate esters are among the most common environmental and laboratory contaminants.[3] Their use as plasticizers means they can leach from lab consumables, creating significant background noise that can obscure the detection of low-level analytes. This ubiquitous presence necessitates rigorous contamination control protocols, such as using glass instead of plastic labware and pre-screening all solvents and reagents.[3][4]
Beyond contamination, the primary analytical hurdle is the sheer number of structurally similar phthalate isomers and congeners that may be present in a sample.[5] This is where the concept of cross-reactivity becomes central.
Deconstructing Cross-Reactivity: More Than Just a Definition
In the context of analytical science, cross-reactivity refers to the potential of an assay to detect and quantify compounds other than the intended target analyte. The mechanism of this interference, however, differs fundamentally between analytical platforms.
-
In Chromatographic-Mass Spectrometric Assays (GC-MS, LC-MS): Specificity is achieved through a combination of chromatographic separation (retention time) and mass-based detection. Here, "cross-reactivity" manifests as either:
-
Co-elution: A structurally similar compound has the same retention time as the target analyte, potentially leading to an overestimation if they share common mass fragments.
-
Isobaric Interference: An interfering compound has the same nominal mass as the analyte, requiring high-resolution mass spectrometry or, more commonly, tandem mass spectrometry (MS/MS) to differentiate them based on unique fragmentation patterns.
-
-
In Ligand-Binding Assays (e.g., Immunoassays, Receptor-Binding Assays): This is the classical definition of cross-reactivity. It describes the ability of an antibody or receptor to bind to molecules that are structurally similar to the target analyte.[6][7] The degree of cross-reactivity depends on how closely the interfering molecule mimics the specific epitope (the part of the analyte the antibody recognizes). This can lead to significant false-positive results or over-quantification.[6][8]
Below is a conceptual diagram illustrating these distinct interference mechanisms.
Caption: Conceptual overview of interference mechanisms in mass spectrometry versus immunoassays.
Predicting Cross-Reactivity with Dimethyl 4,5-dichlorophthalate
A proactive assessment of cross-reactivity begins with a structural analysis of the target molecule and its chemical neighborhood. DM45DCP's structure suggests several classes of potential interferents.
Caption: Potential cross-reactants for Dimethyl 4,5-dichlorophthalate based on structural similarity.
1. Positional Isomers: Dichlorinated dimethyl phthalate has several positional isomers (e.g., 3,6-dichloro, 3,5-dichloro). These are the most challenging interferents for mass spectrometry as they have the exact same mass and elemental formula. Their fragmentation patterns in MS/MS may be very similar, placing the entire burden of differentiation on chromatographic separation.
2. Structural Analogs: Non-chlorinated or differently-alkyated phthalates like Dimethyl Phthalate (DMP), Diethyl Phthalate (DEP), and Dibutyl Phthalate (DBP) are highly likely to show cross-reactivity in immunoassays due to the shared phthalate backbone. In MS-based methods, they are easily distinguished by mass but could interfere if present at very high concentrations.
3. Metabolites and Precursors: The mono-ester metabolite (mono-methyl 4,5-dichlorophthalate) and the parent acid (4,5-dichlorophthalic acid) are key targets in biological studies.[9] These must be chromatographically resolved from the parent diester to avoid inaccurate quantification.
Experimental Guide: A Validating System for Assessing Specificity
The following protocols are designed as self-validating systems. The inclusion of positive and negative controls, along with a systematic evaluation of potential interferents, ensures the trustworthiness of the final analytical method.
Workflow for Cross-Reactivity Assessment
Caption: General experimental workflow for the systematic assessment of analytical cross-reactivity.
Protocol 1: LC-MS/MS Specificity Assessment
This protocol focuses on differentiating DM45DCP from its positional isomers and other phthalates. Liquid chromatography is preferred over gas chromatography for many phthalates as it often requires less sample preparation and avoids potential thermal degradation.[10]
1. Rationale and Preparation:
-
Objective: To develop a chromatographic method that baseline-resolves DM45DCP from its potential interferents and to identify unique MS/MS transitions for unambiguous quantification.
-
Materials: Certified reference standards of DM45DCP and potential interferents. HPLC-grade solvents. A high-performance liquid chromatography system coupled to a tandem quadrupole mass spectrometer (LC-MS/MS).
-
Contamination Control: Due to the ubiquity of phthalates, use glass volumetric flasks and vials. Prepare a "method blank" (all reagents and solvents, no analyte) with every sample batch to monitor for background contamination.[3]
2. Step-by-Step Methodology:
-
Standard Preparation: Prepare individual 1 mg/mL stock solutions of DM45DCP and each potential interferent in acetonitrile. Create a mixed interferent stock solution.
-
MS/MS Optimization: Infuse each individual stock solution directly into the mass spectrometer to determine the optimal precursor ion (likely [M+H]⁺ or [M+NH₄]⁺) and at least two specific product ions for Multiple Reaction Monitoring (MRM). The fragmentation of the chlorinated ring will be key to finding unique transitions.
-
Chromatographic Development:
-
Inject the DM45DCP standard to determine its retention time on a suitable C18 column. A common mobile phase for phthalates is a gradient of water and methanol or acetonitrile with a modifier like ammonium acetate.[10]
-
Inject the mixed interferent stock solution.
-
Causality: The goal is to adjust the gradient elution profile (the rate at which the organic solvent percentage increases) to achieve baseline separation of all compounds. Isomers, being chemically very similar, will be the hardest to separate and may require a long, shallow gradient.
-
-
Specificity Test:
-
Analyze a blank solvent.
-
Analyze a 100 ng/mL solution of DM45DCP alone.
-
Analyze a 1000 ng/mL solution of each interferent individually, monitoring the MRM transitions of DM45DCP. A high concentration is used to maximize the detection of any potential crosstalk.
-
Analyze a solution containing 100 ng/mL of DM45DCP spiked with 1000 ng/mL of the mixed interferents.
-
-
Data Analysis:
-
Confirm that no peaks are present in the blank at the retention time of DM45DCP.
-
In the individual interferent analyses, confirm that no signal is detected in the DM45DCP MRM channels at any retention time.
-
In the spiked sample, verify that the retention time and peak area of DM45DCP are unaffected by the presence of the interferents.
-
Data Summary Table (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Retention Time (min) | Signal in DM45DCP MRM? |
| DM 4,5-DCP | 263.0 | 197.0 | 162.1 | 6.8 | Yes |
| DM 3,6-DCP | 263.0 | 197.0 | 169.0 | 6.5 | No |
| DM 3,4-DCP | 263.0 | 197.0 | 162.1 | 6.7 | No (baseline resolved) |
| Dimethyl Phthalate | 195.1 | 163.1 | 133.1 | 5.2 | No |
| DBP | 279.2 | 149.1 | 205.1 | 8.1 | No |
Note: Ion values are hypothetical, based on the molecular weight of DM45DCP (C₁₀H₈Cl₂O₄ ≈ 262.0 g/mol ) and common fragmentation patterns of phthalates. The classic m/z 149 fragment, common to many higher phthalates, is less likely to be prominent for dimethyl esters.[11]
Protocol 2: Immunoassay Cross-Reactivity Assessment
This protocol describes a direct competitive ELISA, a common format for small molecule detection.
1. Rationale and Preparation:
-
Objective: To quantify the degree to which structurally related molecules compete with DM45DCP for antibody binding sites.
-
Principle: In a competitive assay, a limited number of antibody binding sites are available. Free analyte in the sample competes with a labeled (e.g., enzyme-conjugated) analyte for these sites. High concentrations of analyte (or a cross-reactant) in the sample result in less labeled analyte binding, producing a lower signal.
-
Materials: Antibody specific to DM45DCP, DM45DCP-enzyme conjugate, microtiter plates, standards of DM45DCP and potential cross-reactants.
2. Step-by-Step Methodology:
-
Coat Plate: Coat a 96-well microtiter plate with the anti-DM45DCP antibody. Wash and block non-specific binding sites.
-
Prepare Standard Curves:
-
Create a serial dilution of the DM45DCP standard (e.g., from 0.1 to 100 ng/mL). This will be your reference curve.
-
For each potential cross-reactant, prepare a separate serial dilution over a wider range (e.g., 1 to 10,000 ng/mL). Causality: A wider range is necessary because cross-reactants typically have lower binding affinity, requiring a higher concentration to cause the same effect.[12]
-
-
Competitive Reaction:
-
Add the standards or cross-reactant solutions to the wells.
-
Add a fixed amount of the DM45DCP-enzyme conjugate to all wells.
-
Incubate to allow competition for antibody binding.
-
-
Detection: Wash the plate to remove unbound reagents. Add a substrate that produces a colorimetric or chemiluminescent signal in the presence of the enzyme. Read the signal on a plate reader.
-
Data Analysis:
-
Plot the signal versus concentration for the DM45DCP standard curve. Determine the concentration that causes 50% inhibition of the maximum signal (the IC50).
-
Do the same for each cross-reactant curve to determine its IC50.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of DM45DCP / IC50 of Cross-Reactant) x 100
-
Data Summary Table (Hypothetical)
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Classification |
| DM 4,5-DCP | 15 | 100% | Target Analyte |
| DM 3,6-DCP | 25 | 60% | Strong |
| Dimethyl Phthalate (DMP) | 300 | 5% | Weak |
| Diethyl Phthalate (DEP) | 1,500 | 1% | Very Weak |
| Dibutyl Phthalate (DBP) | >10,000 | <0.15% | Not Cross-Reactive |
| 4,5-Dichlorophthalic Acid | 8,000 | 0.19% | Not Cross-Reactive |
Note: Classification thresholds are often defined as Strong (>10%), Weak (1-10%), and Not Cross-Reactive (<1%).[13]
Senior Scientist Insights: Beyond the Protocol
-
Trust Your Blanks: Phthalate contamination is a real and persistent threat to data quality.[4] If you see your target analyte in your method blank, you cannot trust any of your low-level data. The source of contamination must be identified and eliminated.
-
Isotopically Labeled Internal Standards are the Gold Standard: For MS-based methods, the use of a stable, isotopically labeled internal standard (e.g., ¹³C- or ²H-labeled DM45DCP) is the most robust way to ensure accuracy. This standard will co-elute with the native analyte and experience the same matrix effects (ion suppression or enhancement), providing the most reliable correction for variations in sample preparation and instrument response.[14]
-
Matrix Effects vs. Cross-Reactivity: In complex matrices like biological fluids or environmental extracts, endogenous compounds can co-elute with your analyte and suppress its ionization in the MS source.[14][15][16] This can be mistaken for poor recovery or interference. A properly designed experiment, often involving post-extraction spiking, can differentiate between true cross-reactivity (an interfering compound being detected) and matrix effects (the matrix affecting the analyte's signal).[14]
-
Immunoassay Selectivity Can Be Tuned: The observed cross-reactivity in an immunoassay is not an immutable property of the antibody alone. It can be influenced by assay conditions such as incubation time, temperature, and the concentrations of the antibody and labeled antigen.[12] Modifying these parameters can sometimes enhance specificity.
Conclusion
The reliable quantification of Dimethyl 4,5-dichlorophthalate demands a rigorous and proactive approach to assessing analytical specificity. Cross-reactivity is not a monolithic concept; it manifests differently in mass spectrometric and ligand-binding assays. For MS-based methods, the primary challenge lies in the chromatographic separation of positional isomers, which possess identical mass. For immunoassays, the challenge is the potential for binding of any molecule sharing the core phthalate structure.
By employing the systematic, self-validating workflows detailed in this guide, researchers can develop highly selective and trustworthy analytical methods. Understanding the "why" behind each experimental step—from stringent contamination control to the logic of competitive binding curves—is the hallmark of sound analytical science and the foundation for producing data of the highest integrity.
References
- SCIEX. (n.d.). Sensitive and precise quantitation of 29 phthalate esters in food simulants and beverages.
- Li, M., et al. (2016). Analysis of Four Phthalate Monoesters in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry. LCGC International.
- Waters Corporation. (n.d.). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages.
- Gómez-Pérez, M., et al. (2024). Fast Phthalate Detection in Textile Samples: A LC-MS/MS Screening Method Using Precursor Ion Scans. MDPI.
- Regan, F., Allen, C., & Lawler, J. (2025). Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples. RSC Publishing.
- Zhang, X., et al. (2025). Matrix Effects in Detection of Phthalate Esters from Wheat by a Modified QuEChERS Method with GC/MS. ResearchGate.
- Hickstein, E. R., et al. (2021). Dimethyl 4,5-dichlorophthalate. PMC.
- U.S. Environmental Protection Agency. (n.d.). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).
- Kim, S., et al. (n.d.). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. PMC.
- Stara, A., et al. (2024). Optimization of a fast and sensitive method based on matrix solid-phase dispersion-LC-ms/ms for simultaneous determination of phthalates and bisphenols in mussel samples. PubMed.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry.
- Hickstein, E. R., et al. (2021). Dimethyl 4,5-di-chloro-phthalate. PubMed.
- Waters Corporation. (n.d.). Differentiating Phthalate Isomers with Multi-Pass Cyclic Ion Mobility and Rapid Screening in Cosmetic and Personal Care Product.
- ATSDR. (n.d.). 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or.
- ResearchGate. (n.d.). Mass spectrum of dimethyl phthalate. Fragment intensity not corrected for changes in sample concentration during scan.
- CANDOR Bioscience GmbH. (n.d.). cross-reactivity in immunoassays.
- Galkin, O., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI.
- Zhao, Y., et al. (n.d.). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. PMC.
- McMillin, G. A., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. PMC.
- Creative Biolabs. (n.d.). Antibody Cross-Reactivity Testing Service.
Sources
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Safety Operating Guide
Operational Guide: Disposal and Handling of Dimethyl 4,5-dichlorophthalate
[1]
Executive Summary & Chemical Identity
Immediate Action Required: Dimethyl 4,5-dichlorophthalate must be classified and disposed of strictly as Halogenated Organic Waste .[1] Under no circumstances should this compound be mixed with non-halogenated solvents or flushed into municipal sewer systems.
This compound is a specialized intermediate, often used in the synthesis of ruthenium-based metathesis catalysts and pharmaceutical precursors.[1] Its disposal requirements are dictated by the presence of chlorine atoms on the aromatic ring, which fundamentally alters its thermal degradation profile compared to standard phthalates.
Chemical Profile
| Parameter | Data |
| Chemical Name | Dimethyl 4,5-dichlorophthalate |
| Molecular Formula | C₁₀H₈Cl₂O₄ |
| Molecular Weight | 263.07 g/mol |
| Physical State | Solid (typically crystalline) or oil depending on purity/temperature |
| Solubility | Low in water; Soluble in organic solvents (DCM, Acetone, Ethyl Acetate) |
| Primary Hazard | Aquatic Toxicity (Chronic/Acute), Skin/Eye Irritant |
| Waste Classification | Halogenated Organic (Requires high-temp incineration with scrubbing) |
The Logic of Segregation (The "Why")
As researchers, we often view waste segregation as a bureaucratic hurdle.[1] However, for Dimethyl 4,5-dichlorophthalate , segregation is a chemical necessity based on downstream thermodynamics.[1]
-
Prevention of Dioxin Formation: When chlorinated aromatics are incinerated at standard temperatures (used for non-halogenated waste), they can act as precursors for polychlorinated dibenzodioxins (PCDDs) and furans. By segregating this waste into the "Halogenated" stream, we ensure it is sent to facilities equipped with high-temperature incinerators (>1100°C) and rapid quench systems that prevent dioxin synthesis.[1]
-
Scrubber Integrity: Thermal decomposition of this molecule releases Hydrogen Chloride (HCl) gas. Standard waste furnaces lack the acid gas scrubbers required to neutralize this output, leading to severe infrastructure corrosion and regulatory violations.[1]
Waste Disposal Protocol
Decision Logic: Waste Stream Selection
Follow this logic gate to determine the correct waste container.
Figure 1: Decision tree for segregating chlorinated phthalate waste. Note that even if dissolved in a non-halogenated solvent like acetone, the presence of the solute dictates the Halogenated stream.
Step-by-Step Disposal Procedure
Step 1: Container Selection[2]
-
Material: Use High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Expert Insight: While phthalates can swell some low-density plastics over time, HDPE is generally resistant.[1] Glass is preferred for long-term storage of concentrated mother liquors.
-
-
Closure: Screw-top cap with a PTFE (Teflon) liner to prevent gasket degradation.
Step 2: Accumulation
-
Ensure the waste container is labeled "HAZARDOUS WASTE - HALOGENATED ORGANIC" before adding the first drop.
-
List the full chemical name: "Dimethyl 4,5-dichlorophthalate" and any solvents used (e.g., "Dichloromethane").[1] Do not use abbreviations (e.g., avoid "DM-DCP").
-
Keep the container in a secondary containment tray to capture drips.
Step 3: Chemical Compatibility Check (Self-Validating System)
Before adding to a central laboratory carboy, perform this quick check:
-
pH Check: Ensure the receiving waste stream is not highly alkaline (pH > 10).
-
Reasoning: Strong bases can hydrolyze the ester, potentially generating heat and precipitating the less soluble dichlorophthalic acid salts, which can clog waste dip tubes.[1]
-
-
Oxidizer Check: Ensure no strong oxidizers (Peroxides, Nitric Acid) are present in the waste container.[1]
Step 4: Final Handover
Spill Management & Safety
PPE Requirements:
-
Gloves: Nitrile gloves (minimum 5 mil) are sufficient for incidental splash contact.[4] For spill cleanup involving prolonged contact, use Silver Shield (Laminate) or double-gloved Nitrile to prevent permeation of the ester.[1]
-
Respiratory: If the substance is in powder form or heated, use an N95 (dust) or Half-mask with Organic Vapor cartridges.[1]
Spill Response Workflow
Figure 2: Operational workflow for managing spills of Dimethyl 4,5-dichlorophthalate in a laboratory setting.
Specific Cleanup Instructions:
-
Solids: Do not dry sweep if fine dust is present. Cover with wet paper towels to dampen, then scoop into a disposal container.[1]
-
Liquids: Absorb with vermiculite, sand, or commercial spill pads.[1] Do not use sawdust , as it is combustible and can react with oxidizers if the spill is part of a complex mixture.[1]
-
Decontamination: Wash the area with a detergent solution. Phthalates are lipophilic; water alone will not remove the residue.
Regulatory & Compliance Context
-
US EPA (RCRA): While Dimethyl 4,5-dichlorophthalate is not explicitly "P" or "U" listed by CAS in all jurisdictions, it falls under the broad category of Halogenated Organic Wastes .[1] If the waste exhibits toxicity characteristics (TCLP), it may carry D-codes, but "Halogenated Solvent/Organic" is the operational default for lab packing.[1]
-
EU REACH: Ensure compliance with SVHC (Substances of Very High Concern) protocols if applicable in your region, as phthalates are heavily scrutinized.[1]
References
-
National Institutes of Health (NIH) - PubChem. Dimethyl 4,5-dichlorophthalate Compound Summary. Available at: [Link]
-
Princeton University EHS. Laboratory Waste Disposal Guide: Halogenated Solvents. Available at: [Link]
-
Hickstein, D. D., et al. (2021). Dimethyl 4,5-dichlorophthalate.[1][5][6][7][8] IUCrData, 6(10), x211043.[1][6][7] Available at: [Link]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Available at: [Link]
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- 4. ehrs.upenn.edu [ehrs.upenn.edu]
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- 6. Dimethyl 4,5-di-chloro-phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. journals.iucr.org [journals.iucr.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
